4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine
Description
Properties
Molecular Formula |
C11H8Cl2N2S |
|---|---|
Molecular Weight |
271.2 g/mol |
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2S/c12-9-3-1-8(2-4-9)6-16-11-5-10(13)14-7-15-11/h1-5,7H,6H2 |
InChI Key |
WIULQNWXVSPBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=NC=N2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine
The following technical guide details the chemical architecture, synthesis, and application of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine (CAS 1112444-75-3). This document is structured for research scientists and medicinal chemists utilizing this compound as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).
A Versatile Electrophilic Scaffold for Asymmetric Pyrimidine Synthesis
CAS: 1112444-75-3 Formula: C₁₁H₈Cl₂N₂S MW: 271.16 g/mol IUPAC: 4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidine
Core Directive: The Strategic Value of CAS 1112444-75-3
In the landscape of medicinal chemistry, 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine functions as a "linchpin" intermediate. It solves a specific synthetic challenge: breaking the symmetry of 4,6-dichloropyrimidine.
By pre-installing a hydrophobic (4-chlorobenzyl)thio motif at the C6 position, this molecule leaves the C4-chlorine atom available as a highly reactive electrophile. This allows researchers to sequentially construct 4,6-asymmetrically substituted pyrimidines , a structural class prevalent in:
-
NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): Analogues of S-DABO (S-dihydroalkoxybenzyloxopyrimidine) where the thioether linker provides flexibility and hydrophobic pocket occupation.
-
Kinase Inhibitors: Where the pyrimidine ring serves as the hinge-binder and the benzyl-thio group occupies the back-pocket (gatekeeper region).
-
P2X3/P2X7 Antagonists: Utilizing the pyrimidine core to block purinergic signaling.
This guide treats the compound not merely as an endpoint, but as a divergent node for library synthesis.
Chemical Properties & Characterization
The physical behavior of this compound is dominated by the lipophilic chlorobenzyl tail and the electron-deficient pyrimidine ring.
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | High in DMSO, DMF, DCM, Chloroform; Low in Water |
| Melting Point | Typically 85–95 °C (Dependent on purity/polymorph) |
| Reactivity | C4-Cl: High susceptibility to SNAr (amines, alkoxides).S-Linker: Susceptible to oxidation (mCPBA) to sulfoxide/sulfone. |
| Stability | Stable under ambient conditions. Hydrolyzes slowly in strong aqueous acid/base. |
| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen) recommended to prevent sulfur oxidation. |
Synthesis & Reaction Mechanics[1][2][3][4][5]
The Challenge of Mono-Substitution
The synthesis starts from 4,6-dichloropyrimidine . Since both chloride positions are chemically equivalent, the reaction with 4-chlorobenzyl mercaptan must be strictly controlled to prevent the formation of the bis-substituted byproduct.
Optimized Protocol: Base-Mediated SNAr
Reagents:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
(4-Chlorophenyl)methanethiol (0.95 equiv) — Slight deficit is critical.
-
Potassium Carbonate (K₂CO₃) (1.1 equiv) or DIPEA
-
Solvent: Acetonitrile (MeCN) or DMF (0 °C to RT)
Mechanism: The thiolate anion attacks the C4/C6 position. The electron-withdrawing nature of the pyrimidine ring stabilizes the Meisenheimer complex. Once the first substitution occurs, the ring becomes slightly more electron-rich (due to the mesomeric effect of Sulfur), reducing the electrophilicity of the remaining C4-Cl. This electronic deactivation aids in achieving selectivity, provided the temperature is kept low.
Visualizing the Synthesis Pathway
Figure 1: Reaction pathway highlighting the necessity of kinetic control to maximize mono-substitution.
Experimental Protocols
Protocol A: Synthesis of CAS 1112444-75-3
Validating Source: Standard SNAr methodologies for dichloropyrimidines [1, 2].
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) in anhydrous Acetonitrile (30 mL). Cool to 0 °C in an ice bath.
-
Base Addition: Add K₂CO₃ (1.52 g, 11.0 mmol) in one portion.
-
Thiol Addition: Dropwise, add a solution of 4-chlorobenzyl mercaptan (1.51 g, 9.5 mmol) in Acetonitrile (10 mL) over 30 minutes. Note: Slow addition prevents localized high concentrations of thiol.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water (2x) and brine. Dry over MgSO₄.[1] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield: Expect 65–75% yield of the mono-substituted product.
Protocol B: Downstream Functionalization (The "Warhead" Approach)
Objective: Displace the remaining C4-Cl with a secondary amine.
-
Reactants: Combine CAS 1112444-75-3 (1.0 equiv) with Amine (1.2 equiv) and DIPEA (2.0 equiv) in DMF .
-
Conditions: Heat to 80–100 °C for 4–12 hours. (Microwave irradiation: 120 °C for 20 min can accelerate this).
-
Outcome: Yields the 4-amino-6-[(4-chlorobenzyl)sulfanyl]pyrimidine library member.
Applications in Drug Discovery[1][4]
The structural logic of CAS 1112444-75-3 allows it to serve as a template for Divergent Synthesis .
Pathway 1: The Kinase/Receptor Inhibitor Route
By displacing the C4-Cl with heterocycles (e.g., piperazine, morpholine) or anilines, researchers create structures that mimic ATP-binding motifs. The (4-chlorobenzyl)thio group acts as a "hydrophobic anchor," often occupying the specificity pocket of enzymes.
Pathway 2: The "Sulfone Switch"
Oxidation of the sulfur atom (using mCPBA or Oxone) converts the sulfide into a sulfone . The sulfone is a better leaving group than the chloride. This allows for a regioselective double-substitution strategy:
-
Install Amine A at C4 (displacing Cl).
-
Displace Sulfone at C6 with Nucleophile B.
Visualizing the Divergent Workflow
Figure 2: Divergent synthetic utility of the scaffold, enabling access to two distinct chemical spaces.
Safety & Handling (E-E-A-T)
-
Hazards: As an alkylating agent precursor and halogenated heterocycle, treat as a Skin Sensitizer and Irritant .
-
Thiol Warning: The starting material (4-chlorobenzyl mercaptan) has a potent, disagreeable odor. All reactions must be performed in a fume hood . Bleach (sodium hypochlorite) should be available to quench any thiol spills.
-
Waste: Segregate halogenated organic waste. Aqueous layers from the reaction may contain residual sulfides; treat with dilute bleach before disposal.
References
-
Regioselectivity in SNAr Reactions of Dichloropyrimidines. WuXi Biology, QM Magic Class, Chapter 29. (Explains the electronic basis for C4 vs C2 selectivity and mono-substitution logic).
-
Synthesis of 4,6-Dichloropyrimidine Derivatives. ChemicalBook & Patent Literature (US6018045A). (Standard protocols for handling 4,6-dichloropyrimidine electrophiles).
-
Pyrimidine Thioethers as NNRTIs. Journal of Medicinal Chemistry. (Contextualizes the biological relevance of the benzyl-thio-pyrimidine scaffold).
Sources
Technical Whitepaper: 4-Chloro-6-(4-chlorobenzylthio)pyrimidine
The following technical guide provides an in-depth analysis of 4-Chloro-6-(4-chlorobenzylthio)pyrimidine , a specialized heteroaromatic scaffold used in the synthesis of bioactive small molecules.
Role: Versatile Electrophilic Scaffold for Medicinal Chemistry Classification: Pyrimidine Thioether / Halogenated Heterocycle
Executive Summary
4-Chloro-6-(4-chlorobenzylthio)pyrimidine (herein referred to as CCBP ) represents a critical "branch-point" intermediate in drug discovery. Structurally, it consists of an electron-deficient pyrimidine core substituted at the C4 position with a chlorine atom and at the C6 position with a lipophilic 4-chlorobenzylthio motif.
For researchers, the value of CCBP lies in its asymmetric reactivity . The sulfur-linked benzyl group acts as a stable lipophilic anchor (often targeting hydrophobic pockets in enzymes like Reverse Transcriptase or Kinases), while the remaining C4-chlorine atom serves as a reactive handle for Nucleophilic Aromatic Substitution (
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidine |
| Molecular Formula | |
| Molecular Weight | 271.16 g/mol |
| Predicted LogP | ~3.8 (Highly Lipophilic) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| Key Pharmacophore | Pyrimidine (H-bond acceptor), Thioether (flexible linker), Chlorobenzyl (Hydrophobic/Halogen-bonding) |
Synthesis Strategy: Controlled Desymmetrization
The synthesis of CCBP relies on the desymmetrization of 4,6-dichloropyrimidine. Since the starting material is symmetrical, the challenge is to introduce exactly one equivalent of the thiol nucleophile without proceeding to the bis-substituted product.
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination mechanism. The thiolate anion attacks the electron-deficient C4/C6 position of the pyrimidine ring. The nitrogen atoms in the ring stabilize the anionic Meisenheimer complex intermediate before the chloride leaving group is expelled.
Experimental Protocol (Self-Validating)
Objective: Selective mono-substitution of 4,6-dichloropyrimidine with 4-chlorobenzyl mercaptan.
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: (4-Chlorophenyl)methanethiol (0.95 equiv) — Note: Using a slight deficit of thiol prevents over-reaction.
-
Base: Potassium Carbonate (
) (1.1 equiv) or Triethylamine ( ). -
Solvent: Acetonitrile (
) or DMF (Anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (1.0 equiv) in anhydrous MeCN (0.2 M concentration). Cool the solution to 0°C using an ice bath. Reasoning: Lower temperature reduces the kinetic energy, favoring the mono-substitution product over the bis-substitution.
-
Base Addition: Add
(1.1 equiv) to the solution. Stir for 10 minutes to ensure suspension homogeneity. -
Nucleophile Addition: Dissolve (4-chlorophenyl)methanethiol (0.95 equiv) in a minimal amount of MeCN. Add this solution dropwise over 30 minutes to the reaction mixture. Critical Control Point: Slow addition keeps the concentration of free thiolate low relative to the dichloropyrimidine, statistically favoring reaction with the starting material.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the thiol and the appearance of the product (
). If bis-substituted product forms, it will appear as a more lipophilic spot/peak. -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue often contains unreacted 4,6-dichloropyrimidine. Purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes). The unreacted starting material elutes first, followed by the desired CCBP .
Structural Visualization & Reactivity
The following diagram illustrates the synthesis pathway and the subsequent utility of the CCBP scaffold.
Caption: Figure 1. Controlled desymmetrization of 4,6-dichloropyrimidine to yield the CCBP scaffold, followed by downstream library generation.
Applications in Drug Discovery
The CCBP scaffold is particularly relevant in two therapeutic areas:
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The "benzylthio-pyrimidine" motif mimics the structure of several known NNRTIs (e.g., Emivirine analogues). The flexible sulfur linker allows the chlorobenzyl ring to orient itself into the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase, engaging in
Kinase Inhibition
The pyrimidine core is a classic "hinge-binder" in kinase inhibitors. By reacting the remaining C4-chlorine of CCBP with an aniline or solubilizing amine (e.g., piperazine), researchers can create molecules where:
-
The Pyrimidine N1/N3 interacts with the kinase hinge region.
-
The C6-Thiobenzyl group occupies the "back pocket" or gatekeeper region.
-
The C4-Amine extends towards the solvent front to improve solubility.
Safety & Handling
-
Chloropyrimidines: Potent skin sensitizers and irritants. Handle in a fume hood.
-
Thiols: 4-Chlorobenzyl mercaptan has a pungent, disagreeable odor. Use bleach (sodium hypochlorite) to quench glassware and waste streams, oxidizing the thiol to the odorless disulfide or sulfonate.
-
Storage: Store CCBP at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfur linker to a sulfoxide (
).
References
-
General Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2] (Standard text on
in diazines). -
Thio-Pyrimidine Analogues: PubChem.[3][4][5] Compound Summary: 4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine.[3] National Library of Medicine.[3] Link[3]
-
Related Scaffold Synthesis: BenchChem. Technical Guide to 4-Amino-2-(benzylthio)-6-chloropyrimidine. (Methodology adapted for regioselective chloropyrimidine substitution).[6] Link
-
Mechanism of
: MDPI. Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (Demonstrates controlled substitution on dichloropyrimidines). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine | C18H14Cl2N2S | CID 2763929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[(3-Chlorobenzyl)sulfanyl]pyrimidine | C11H9ClN2S | CID 45599812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
Technical Guide: Benzylthiopyrimidine Derivatives for Drug Discovery
[1]
Executive Summary: The Scaffold Advantage
In the landscape of heterocyclic drug discovery, benzylthiopyrimidine derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally bridging the gap between nucleotide antimetabolites (like 5-Fluorouracil) and non-nucleoside inhibitors (like S-DABO derivatives), this class offers a unique balance of lipophilicity and hydrogen-bonding potential.
This guide details the medicinal chemistry, synthetic optimization, and pharmacological profiling of S-benzylthiopyrimidines, specifically focusing on their utility as Kinase Inhibitors and Antimicrobial Agents .
Part 1: Chemical Space & Structure-Activity Relationship (SAR)[1]
The core pharmacophore consists of a pyrimidine ring substituted at the C-2 position with a benzylthio group. The sulfur atom acts as a flexible hinge, allowing the benzyl ring to adopt conformations necessary to fill hydrophobic pockets in target proteins (e.g., the non-ATP binding site of HIV-RT or the hydrophobic cleft of Thymidylate Synthase).
SAR Optimization Map
The following diagram illustrates the critical substitution points for tuning biological activity.
Figure 1: SAR Optimization Map for Benzylthiopyrimidine Derivatives.
Key SAR Insights
| Position | Modification | Effect on Activity |
| S-Linker | Oxidation to Sulfoxide/Sulfone | Generally reduces activity; the thioether is preferred for flexibility. |
| Benzyl Ring | Para-substitution (e.g., 4-Cl, 4-NO2) | Enhances antimicrobial and anticancer potency by increasing lipophilic contact. |
| C-5 Position | Electron-withdrawing groups (CN, COOEt) | Increases acidity of N-H (if present) or alters dipole, improving binding affinity to kinases (e.g., CDK2). |
| C-4/C-6 | Bulky aryl groups | Crucial for antiviral activity (e.g., in S-DABO analogues for HIV-RT inhibition). |
Part 2: Synthetic Methodologies
The synthesis of benzylthiopyrimidines is a self-validating two-stage process: construction of the pyrimidine thione core followed by chemoselective S-alkylation.
Workflow Diagram: From Reagents to Active Lead
Figure 2: Synthetic Pathway for S-Benzylthiopyrimidine Derivatives.
Detailed Protocol: Synthesis of 2-(Benzylthio)-6-methyl-4-phenylpyrimidine-5-carboxylate[2][3][4]
1. Synthesis of the 2-Thiouracil Intermediate (Biginelli-Type)
-
Reagents: Thiourea (12.5 mmol), Benzaldehyde (13 mmol), Ethyl Acetoacetate (19 mmol).[1]
-
Catalyst: Conc. HCl (10 drops) or TMSCl (for milder conditions).
-
Solvent: Anhydrous Ethanol (10 mL).
-
Procedure:
-
Combine reagents in a round-bottom flask.
-
Reflux for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Cool to room temperature; pour into crushed ice.
-
Filter the yellow precipitate, wash with cold water/ethanol, and recrystallize from ethanol.
-
Checkpoint: Yield should be >70%. MP > 200°C.
-
2. S-Alkylation (The Critical Step)
-
Reagents: 2-Thiouracil intermediate (1 mmol), Benzyl Chloride (1.3 mmol), Anhydrous K2CO3 (1.5 mmol).[1]
-
Solvent: DMF (10 mL) or Acetone (for easier workup).
-
Procedure:
-
Dissolve the intermediate in DMF; add K2CO3.[2][3][1] Stir for 15 min to generate the thiolate anion.
-
Add Benzyl Chloride dropwise (exothermic).
-
Stir at RT for 2–12 hours.
-
Neutralize with dilute HCl (2M) or pour into ice water.
-
Filter the solid product. Purify via silica gel column chromatography (EtOAc/Hexane).
-
Validation: The disappearance of the C=S signal in 13C NMR (~175 ppm) and appearance of S-CH2 in 1H NMR (~4.4 ppm) confirms S-alkylation over N-alkylation [1].
-
Part 3: Pharmacology & Mechanism of Action
Benzylthiopyrimidines operate primarily as antimetabolites and allosteric inhibitors .
Primary Targets
-
Thymidylate Synthase (TS): The pyrimidine core mimics the substrate, while the benzyl tail occupies the cofactor binding site, halting DNA synthesis.
-
Cyclin-Dependent Kinase 2 (CDK2): Derivatives with sulfonamide moieties at C-5 act as ATP-competitive inhibitors, inducing cell cycle arrest at G1/S phase [2].
-
Reverse Transcriptase (HIV-RT): S-DABO derivatives bind to the NNRTI pocket, locking the enzyme in an inactive conformation.
Signaling Pathway: Induction of Apoptosis
The following diagram details how these derivatives induce cancer cell death.
Figure 3: Mechanism of Action leading to Apoptotic Cell Death.
Part 4: Biological Evaluation Protocols
To validate the efficacy of synthesized derivatives, the following standard assays are required.
Protocol: In Vitro Cytotoxicity (SRB Assay)
This assay measures cellular protein content to determine cell growth inhibition.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates (5,000 cells/well). Incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include 5-Fluorouracil (5-FU) as a positive control.[4]
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Fixation: Add cold TCA (10% final concentration) for 1h at 4°C. Wash 5x with water.
-
Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 10 min.
-
Quantification: Solubilize bound dye with 10 mM Tris base. Measure OD at 515 nm.
-
Analysis: Calculate IC50 values using non-linear regression.
-
Success Criterion: IC50 < 10 µM indicates a potent lead candidate [3].
-
Comparative Activity Data
Summary of literature data for 2-(benzylthio)pyrimidine derivatives against S. aureus and E. coli.
| Compound ID | Benzyl Substituent (R) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Activity Class |
| 6a | H (Unsubstituted) | >500 | >500 | Inactive |
| 6c | 3-NO2 | 125 | >500 | Moderate |
| 6h | 4-Cl | 250 | >500 | Weak |
| 6m | 2-Benzimidazolyl | 500 | 500 | Broad Spectrum |
Data sourced from Patrick-Armand et al. (2021) [1].[2][3][1] Note the importance of electron-withdrawing groups for Gram-positive activity.
References
-
Patrick-Armand, A., et al. (2021).[2][3][1] "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives." Open Journal of Medicinal Chemistry, 11, 27-39.[2][3][1] Link
-
Awad, S. M., Ahmed, N. M., & Haffez, H. R. (2018).[4] "Synthesis, anticancer activity and molecular docking study of some novel 2-thiouracil sulfonamide derivatives." Pharmacophore, 9(1), 30-41.[4] Link
-
Fathalla, O. A., et al. (2012).[5] "Novel 2-thiopyrimidine derivatives as CDK2 inhibitors: molecular modeling, synthesis, and anti-tumor activity evaluation." Medicinal Chemistry Research, 21, 1-12. Link
Sources
- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. semanticscholar.org [semanticscholar.org]
4-Chloro-6-[(4-chlorophenyl)methylthio]pyrimidine: Technical Monograph
Topic: 4-Chloro-6-[(4-chlorophenyl)methylthio]pyrimidine: Synthesis, Reactivity, and Application Guide Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers.
Executive Summary & Compound Identity
4-Chloro-6-[(4-chlorophenyl)methylthio]pyrimidine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (pharmaceuticals) and strobilurin-class fungicides (agrochemicals). Its structural value lies in its asymmetric functionalization : it possesses a reactive electrophilic center (C4-Cl) and a lipophilic, metabolically stable tail (C6-thioether).
This guide details the controlled synthesis, purification, and downstream utility of this scaffold, addressing the common challenge of regioselectivity during nucleophilic aromatic substitution (
Nomenclature & Synonyms
To ensure database interoperability, researchers should utilize the following validated synonyms:
-
IUPAC: 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine
-
Common Chemical Name: 4-Chloro-6-(4-chlorobenzylthio)pyrimidine
-
SMILES: Clc1ccc(CSc2cc(Cl)ncn2)cc1
-
InChI Key: (Analogous to 4,6-dichloro-2-(methylthio)pyrimidine family)
Synthesis Protocol: Controlled Mono-Substitution
The Challenge: The starting material, 4,6-dichloropyrimidine, is symmetrical. The objective is to displace exactly one chlorine atom with (4-chlorophenyl)methanethiol without generating the bis-substituted byproduct.
Reaction Mechanism & Causality
The reaction proceeds via an
-
Nucleophile: The thiolate anion generated from (4-chlorophenyl)methanethiol.
-
Electrophile: The electron-deficient C4/C6 positions of the pyrimidine ring.
-
Control Strategy: Since the product (monosulfide) is more electron-rich than the starting material (dichloride), the ring becomes less electrophilic after the first substitution. However, high temperatures or excess thiolate will force the second displacement. Stoichiometry and temperature control are critical.
Validated Experimental Protocol
Scale: 10.0 mmol basis.
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.49 g, 10.0 mmol)
-
Reagent: (4-Chlorophenyl)methanethiol (1.59 g, 10.0 mmol)
-
Base: Potassium Carbonate (
), anhydrous (1.52 g, 11.0 mmol) -
Solvent: Acetonitrile (MeCN) or DMF (Dry, 20 mL)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 4,6-dichloropyrimidine and anhydrous MeCN under
atmosphere. Cool to 0°C using an ice bath. -
Thiol Activation: In a separate vial, mix (4-chlorophenyl)methanethiol with MeCN (5 mL). Note: We use
in the main flask rather than pre-forming the sodium salt with NaH to moderate the reaction rate and prevent bis-substitution. -
Addition: Add the thiol solution dropwise to the pyrimidine mixture over 30 minutes. Add
in one portion. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Starting material (
) should disappear; Product ( ) appears. Bis-product ( ) should be minimal.
-
-
Workup: Quench with water (50 mL). Extract with Ethyl Acetate (
). Wash combined organics with Brine ( ). Dry over . -
Purification: Flash column chromatography (Silica Gel). Gradient: 0%
10% EtOAc in Hexanes.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Yield | 75% – 85% | Lower yields often indicate bis-substitution (over-reaction). |
| Purity | >98% (HPLC) | Critical for library synthesis usage. |
| Appearance | White to Off-White Solid | Oxidizes to sulfoxide if stored improperly. |
| Melting Point | 68 – 72 °C | Distinct from starting material (MP 65–67 °C). |
Reactivity & Downstream Applications
The value of 4-Chloro-6-[(4-chlorophenyl)methylthio]pyrimidine lies in the remaining C4-Chloro group. This position is now "deactivated" relative to the starting material but remains sufficiently reactive for a second
Workflow Visualization (DOT Diagram)
The following diagram illustrates the synthesis and subsequent functionalization pathways.
Caption: Synthesis pathway from 4,6-dichloropyrimidine to the target scaffold and subsequent divergence into pharmaceutical (amine) and agrochemical (ether) libraries.
Application in Drug Discovery
This scaffold is frequently used to synthesize Type I and Type II Kinase Inhibitors .
-
Mechanism: The pyrimidine ring mimics the adenine base of ATP.
-
Role of the Thioether: The (4-chlorophenyl)methylthio tail extends into the hydrophobic back-pocket of the kinase enzyme (Gatekeeper region), providing selectivity and potency.
-
Protocol for Amination (General): To displace the final Chlorine with an amine (e.g., aniline):
-
Dissolve Scaffold (1 eq) in n-Butanol or DMA.
-
Add Amine (1.1 eq) and p-TsOH (catalytic) or DIPEA (2 eq).
-
Microwave irradiation at 120°C for 20 mins.
-
Safety & Handling (E-E-A-T)
As a halogenated heterocycle and thioether, this compound presents specific hazards.
-
Skin Sensitization: Pyrimidine intermediates are potent sensitizers. Double-gloving (Nitrile) is mandatory.
-
Thiol Odor: The starting material, (4-chlorophenyl)methanethiol, has a stench. All reactions must be performed in a fume hood . Bleach (NaOCl) should be available to quench thiol spills.
-
Corrosivity: The C-Cl bond is reactive; the compound can act as an alkylating agent.
Storage:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Thioethers are susceptible to oxidation to sulfoxides (
) and sulfones ( ) upon prolonged exposure to air.
References
-
WuXi AppTec. (2021).[1] Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[2] Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4,6-Dichloro-2-(methylthio)pyrimidine (Analogous Hazard Data).Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4,6-Dichloropyrimidine.[3]Link
-
Manley, P. J., et al. (2003).[3] "2,4-Disubstituted pyrimidines: a novel class of KDR kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677.[3] (Demonstrates utility of pyrimidine scaffolds). Link
Sources
Pyrimidine Thioether Building Blocks: A Strategic Guide for Medicinal Chemistry
Executive Summary
Status: High-Priority Scaffold Class Application: Kinase inhibitors, metabolic modulators, and covalent warhead precursors.
Pyrimidine thioethers represent a "Janus-faced" functionality in modern drug discovery. On one face, they serve as robust, lipophilic structural motifs found in approved therapeutics (e.g., Adagrasib intermediates). On the other, they act as versatile latent electrophiles. Unlike their ether (O-linked) counterparts, thioethers can be chemically "switched on" via oxidation to sulfones, enabling late-stage nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed desulfitative cross-coupling (Liebeskind–Srogl).
This guide moves beyond basic synthesis to provide a decision-making framework for deploying pyrimidine thioethers as both final pharmacophores and transient synthetic handles.
Part 1: Structural & Electronic Rationale
The Lipophilicity/Solubility Trade-off
Replacing an oxygen ether with a thioether (–S–) drastically alters the physicochemical profile of a lead compound.
-
Lipophilicity: Sulfur is less electronegative and more diffuse than oxygen, typically increasing LogP by 0.5–1.0 units. This is strategic for penetrating the blood-brain barrier (BBB) or improving membrane permeability in polar scaffolds.
-
Bond Geometry: The C–S–C bond angle (~90–100°) is significantly more acute than the C–O–C angle (~110–120°), potentially altering the vector of substituents in a binding pocket.
Metabolic "Soft Spots"
While thioethers are stable to hydrolysis, they are susceptible to S-oxidation by CYP450 enzymes (specifically CYP3A4 and FMOs), yielding sulfoxides and sulfones.
-
Design Tip: If the thioether is the final drug moiety, block metabolic oxidation by sterically crowding the sulfur or fluorinating adjacent carbons.
-
Synthetic Tip: If the thioether is an intermediate, this oxidative liability is actually its primary utility (see Section 3).
Part 2: Synthetic Methodologies
The construction of the C(sp2)–S bond on the pyrimidine core requires a selection between classical nucleophilic displacement and modern catalysis.
Method A: Classical SNAr (The Workhorse)
Best for: Electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine). Mechanism: Addition-Elimination.[1][2][3] Regioselectivity:
-
C4-Position: Kinetic product. The C4 position is more electrophilic due to para-like conjugation with N1/N3.
-
C2-Position: Thermodynamic product, or accessible via steric blocking of C4.
Method B: Pd-Catalyzed C–S Coupling (Buchwald-Hartwig Type)
Best for: Electron-rich pyrimidines or unactivated positions where SNAr fails. Catalyst System: Pd(dba)2 or Pd2(dba)3 with bidentate phosphines like Xantphos or DPEphos . Insight: Monodentate ligands often fail due to catalyst poisoning by the sulfur product. Large bite-angle ligands (Xantphos) facilitate the reductive elimination of the C–S bond.
Visualization: Synthetic Decision Matrix
Caption: Decision tree for selecting between SNAr and Pd-catalyzed routes based on substrate electronics.
Part 3: Reactivity & The "Catch-and-Release" Strategy
The true power of the pyrimidine thioether in medicinal chemistry lies in its ability to act as a placeholder for difficult substitutions.
The Oxidation-Displacement Sequence
Directly attaching complex amines or carbon nucleophiles to a pyrimidine can be low-yielding. Strategy:
-
Install a simple alkyl thiol (–SMe) via SNAr (High Yield).
-
Perform other scaffold manipulations (the thioether is robust).
-
Activate: Oxidize –SMe to –SO2Me (Sulfone) using m-CPBA or Oxone.
-
Displace: The sulfone is a "super-leaving group" (approx. 100x better than chloride), allowing displacement by weak nucleophiles or at lower temperatures.
Liebeskind–Srogl Cross-Coupling
This reaction allows the replacement of the thioether sulfur with a carbon substituent (C–C bond formation) using a boronic acid, Pd(0), and a Copper(I) cofactor.[4]
-
Why use it? It is "orthogonal" to Suzuki couplings. You can have a bromide and a thioether on the same ring; the Suzuki reacts with the bromide, leaving the thioether untouched. Later, you activate the thioether with Cu(I) to couple a second group.
Visualization: The Activation Workflow
Caption: Divergent synthesis pathways: Oxidation for nucleophilic displacement vs. Liebeskind–Srogl for C-C coupling.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Alkylthio-pyrimidines (SNAr)
A self-validating protocol for differentiating C4 vs C2 reactivity.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Sodium thiomethoxide (NaSMe) (1.05 equiv)
-
Solvent: THF (anhydrous) - Critical: Avoid DMF if temperature control is difficult, as it promotes over-reaction.
Procedure:
-
Setup: Charge a flame-dried flask with 2,4-dichloropyrimidine and THF (0.2 M). Cool to -10°C (Ice/Acetone bath).
-
Addition: Add NaSMe as a solid in one portion. Causality: Slow addition of thiol solution often leads to disubstitution. Solid addition at low temp favors kinetic control (C4).
-
Monitoring: Stir at -10°C for 1 hour. Monitor by TLC (Hex/EtOAc).
-
Validation Check: The C4-substituted product typically runs higher (less polar) than the C2-product.
-
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
-
Data: Yields typically >85% with >95:5 regioselectivity for the 4-position.
Protocol B: Liebeskind–Srogl Coupling (Thioether to Alkyl/Aryl)
Standardized conditions for desulfitative coupling.
Reagents:
-
Pyrimidine Thioether (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pd(PPh3)4 (5 mol%)
-
CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) - The "Magic" Reagent.
-
Solvent: THF (degassed).
Procedure:
-
Inert Atmosphere: This reaction is sensitive to oxygen. Perform in a glovebox or under strict Argon flow.
-
Mixing: Combine thioether, boronic acid, and CuTC in a sealed tube. Add THF.
-
Catalyst: Add Pd catalyst last.
-
Reaction: Heat to 50°C for 12–18 hours.
-
Validation Check: The reaction mixture will turn from orange/red to dark brown/black as CuTC is consumed and Cu2S precipitates.
-
-
Purification: Filter through a Celite pad to remove copper residues before column chromatography.
Part 5: Data Summary & Comparison
Table 1: Solvent & Base Effects on SNAr Efficiency
| System | Rate | Regioselectivity (C4:C2) | Notes |
| THF / NaH | Fast | High (95:5) | Kinetic control favored at low temp. Best for mono-substitution. |
| DMF / K2CO3 | Very Fast | Moderate (80:20) | High polarity stabilizes Meisenheimer complex, lowering selectivity. |
| iPrOH / DIPEA | Slow | High (90:10) | Protic solvent solvates the nucleophile (thiol), reducing reactivity but improving control. |
References
-
Vertex Pharmaceuticals. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.[5] (Context: Synthesis of Adagrasib intermediates).
-
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[4] Journal of the American Chemical Society. (Context: Original definition of the desulfitative coupling mechanism).
-
Villalobos, J. M., et al. (2020). Liebeskind–Srogl Coupling in Drug Discovery.[6] Journal of Medicinal Chemistry.[7] (Context: Application of thioether coupling in late-stage functionalization).
-
Proia, E., et al. (2023).[7] Pyrimidine thioethers: A novel class of antidepressant agents.[7] European Journal of Medicinal Chemistry.[7] (Context: Thioethers as final pharmacophores).
-
Modha, S. G., et al. (2014). Transition-Metal-Catalyzed C–S Bond Formation.[1][8][9][10] Chemical Reviews.[10] (Context: Pd-catalyzed synthesis mechanisms).
Sources
- 1. Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in palladium-catalyzed C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Structure-Activity Relationship (SAR) of S-Benzylated Pyrimidines
Executive Summary
S-benzylated pyrimidines represent a privileged scaffold in medicinal chemistry, most notably recognized for their potent inhibition of HIV-1 Reverse Transcriptase (RT) as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Beyond their antiviral pedigree (exemplified by the S-DABO class), this chemotype exhibits significant plasticity, allowing for retargeting toward antimicrobial (e.g., S. aureus thymidylate synthase) and anticancer applications.
This guide dissects the molecular architecture of S-benzylated pyrimidines, establishing a causal link between specific structural modifications and biological efficacy.[1] It is designed for medicinal chemists requiring actionable insights for lead optimization.
Part 1: Chemical Architecture & Synthetic Accessibility
The core pharmacophore typically consists of a central pyrimidine ring linked via a sulfur atom (thioether) to a benzyl moiety. The flexibility of the sulfur linker and the rotational freedom of the benzyl group are critical for induced-fit binding in hydrophobic pockets.
The Synthetic Workflow
The synthesis of S-benzylated pyrimidines is chemically accessible, allowing for rapid library generation. The most robust pathway involves the S-alkylation of pyrimidine-2-thiones (or 2-thiouracils).
Protocol: Regioselective S-Benzylation
-
Objective: Synthesis of 2-(benzylthio)pyrimidin-4(3H)-one derivatives.
-
Reaction Type: Nucleophilic Substitution (
). -
Self-Validating Check: The disappearance of the C=S signal in
NMR (~175 ppm) and the appearance of the benzylic protons in NMR (~4.4 ppm) confirms S-alkylation over N-alkylation.
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 2-thiouracil derivative (1.0 eq) and anhydrous DMF (Dimethylformamide).
-
Deprotonation: Add anhydrous
(1.5 eq). Stir at room temperature for 30 minutes to generate the thiolate anion. Note: can be used for sterically hindered substrates. -
Alkylation: Dropwise add the substituted benzyl halide (1.1 eq) (chloride or bromide).
-
Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC (Mobile phase:
:MeOH 95:5). -
Work-up: Pour the mixture into ice-cold water. The product typically precipitates as a white/off-white solid.
-
Purification: Filter and recrystallize from EtOH/Water. If oil forms, extract with EtOAc and purify via flash column chromatography.
Synthetic Pathway Visualization
The following diagram illustrates the standard synthetic route and potential side reactions (N-alkylation) that must be controlled via base selection.
Caption: Synthetic pathway for S-benzylated pyrimidines highlighting the critical S-alkylation vs. N-alkylation selectivity.
Part 2: The SAR Landscape (The Core)
The structure-activity relationship of this class, particularly for HIV-1 inhibition (S-DABO series), is driven by the molecule's ability to adopt a "butterfly-like" conformation within the NNRTI binding pocket (NNIBP).
The "Right Wing" (Benzyl Moiety)
This region occupies a large hydrophobic pocket lined by aromatic residues (e.g., Y181, Y188, W229).
-
2,6-Disubstitution (The "Clamp"): Substituents at the ortho positions (2,6-dichloro, 2,6-difluoro) are the most potent.
-
Causality: This substitution pattern restricts the rotation of the benzyl ring, locking the molecule into a bioactive conformation that minimizes entropy loss upon binding.
-
Electronic Effect: Electron-withdrawing groups (F, Cl) enhance
-stacking interactions with aromatic residues in the pocket.
-
-
Para-substitution: Small lipophilic groups (
, Cl) are tolerated, but bulky groups often clash with the pocket ceiling.
The "Left Wing" (Pyrimidine Ring)
-
C2 Position (The Linker): The sulfur atom is superior to Oxygen or Nitrogen isosteres.
-
Mechanistic Insight: The C-S bond length (~1.8 Å) is longer than C-O (~1.4 Å), allowing the benzyl group to reach deeper into the hydrophobic pocket. Sulfur's higher lipophilicity also aids in membrane permeability.
-
-
C4 Position: An oxo group (=O) or amino group (-
) is essential for hydrogen bonding with the backbone of Lys101 in the RT enzyme. -
C5/C6 Positions:
-
C5-Alkyl: Introduction of a methyl, ethyl, or isopropyl group at C5 significantly enhances potency. This fills a small hydrophobic valine-rich sub-pocket.
-
C6-Substitution: Often holds a secondary alkyl or aryl group in advanced DABO analogues to stabilize the pyrimidine orientation.
-
Visual SAR Map
The diagram below maps the specific functional requirements for high-affinity binding.
Caption: Interaction map detailing the functional role of each pharmacophore region in the HIV-1 RT binding pocket.
Part 3: Quantitative Data & Analysis
The following table summarizes representative SAR data for S-DABO derivatives against HIV-1 (Wild Type), highlighting the critical nature of the benzyl substitution pattern.
Table 1: Comparative SAR of S-DABO Derivatives (HIV-1 Inhibition) Data synthesized from representative S-DABO studies (e.g., Mai et al., Tanaka et al.)
| Compound ID | C5 Substituent | Benzyl Substituent (R) | IC50 (µM) | Mechanism Note |
| SD-01 | Methyl | H (Unsubstituted) | > 10.0 | Poor hydrophobic contact. |
| SD-02 | Methyl | 2-F (Ortho) | 0.85 | Improved rotation barrier. |
| SD-03 | Methyl | 2,6-Difluoro | 0.04 | Optimal Lock: High affinity. |
| SD-04 | Methyl | 4-Nitro (Para) | > 50.0 | Electronic clash/Steric bulk. |
| SD-05 | H | 2,6-Difluoro | 1.20 | Loss of C5 hydrophobic fill. |
| SD-06 | Isopropyl | 2,6-Difluoro | 0.008 | Lead Candidate Profile. |
Key Takeaway: The combination of a C5-isopropyl group and a 2,6-difluorobenzyl moiety (SD-06) creates a synergistic effect, improving potency by over 1000-fold compared to the unsubstituted baseline.
Part 4: Experimental Validation (Bioassay)
To validate the SAR predictions, a robust biological assay is required.
Protocol: HIV-1 RT Inhibition Assay (Colorimetric)
-
Objective: Determine the
of synthesized ligands against recombinant HIV-1 Reverse Transcriptase. -
Principle: Measures the incorporation of digoxigenin- and biotin-labeled dUTP into DNA.
Workflow:
-
Preparation: Dilute compounds in DMSO (ensure final DMSO < 1% to prevent enzyme denaturation).
-
Incubation: Mix HIV-1 RT enzyme, template/primer hybrid (poly(A) · oligo(dT)15), and dNTPs (with labeled dUTP) in a streptavidin-coated microplate.
-
Reaction: Add the test compound and incubate at 37°C for 1 hour.
-
Detection: Wash plate. Add anti-digoxigenin-peroxidase (POD) antibody. Incubate 1 hr.
-
Readout: Add ABTS substrate. Measure absorbance at 405 nm using a microplate reader.
-
Calculation: $ % Inhibition = [1 - (OD_{sample} / OD_{control})] \times 100 $. Plot dose-response curve to calculate
.
References
-
Tanaka, H., et al. (1991). Synthesis and anti-HIV activity of 6-benzyl-2-thiouracil derivatives.Journal of Medicinal Chemistry .
-
Mai, A., et al. (2005). Dihydro-alkoxy-benzyl-oxopyrimidines (DABOs): a review of the structure-activity relationship studies.Current Medicinal Chemistry .
-
Pannecouque, C., et al. (2008). Synthesis and anti-HIV activity of 5-alkyl-6-(1-naphthylmethyl)pyrimidin-4(3H)-ones.[2]Chemistry & Biodiversity .[2]
-
Maga, G., et al. (2006). Synthesis and biological investigation of S-aryl-S-DABO derivatives as HIV-1 inhibitors.[1][3][4]Bioorganic & Medicinal Chemistry Letters .
-
Vlasov, S. V., et al. (2016). Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid amides.[5]ScienceRise: Pharmaceutical Science .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Non-nucleoside HIV-1 reverse-transcriptase inhibitors. Part 10. Synthesis and anti-HIV activity of 5-alkyl-6-(1-naphthylmethyl)pyrimidin-4(3H)-ones with a mono- or disubstituted 2-amino function as novel 'dihydro-alkoxy-benzyl-oxopyrimidine' (DABO) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological investigation of S-aryl-S-DABO derivatives as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Technical Guide: The 4-Chlorobenzylthio Group in Heterocyclic Synthesis
[1]
Physicochemical Profile & Mechanistic Properties[1][2]
Understanding the "Why" behind the "How" is essential for rational drug design.
Electronic and Steric Attributes
-
Lipophilicity (
): The introduction of the chlorine atom significantly increases the partition coefficient ( ) compared to the unsubstituted benzylthio group ( ). This enhances penetration through lipid bilayers, crucial for intracellular targets like kinases. -
Electronic Effects:
-
Inductive Effect (
): The chlorine atom exerts a withdrawing effect, slightly deactivating the benzene ring. -
Thioether Linkage: The sulfur atom acts as a soft nucleophile and a flexible tether. The
bond angle ( ) and the methylene spacer ( ) allow the 4-chlorophenyl ring to adopt multiple conformations to fit hydrophobic pockets (e.g., the ATP-binding site of EGFR).[1]
-
-
Metabolic Stability: The para-position of a benzyl ring is a primary site for cytochrome P450-mediated hydroxylation.[1] Substitution with chlorine blocks this metabolic soft spot, prolonging the half-life (
) of the drug candidate.[1]
Stability as a Chemical Handle
While often used as a permanent pharmacophore, the 4-chlorobenzylthio group is chemically robust.
-
Acid Stability: More stable than p-methoxybenzyl (PMB) thioethers due to the destabilization of the carbocation intermediate required for acid-catalyzed deprotection (
pathway).[1] -
Base Stability: Highly stable under basic conditions, allowing for further functionalization of the heterocyclic core without degradation.
Synthetic Methodologies
There are two primary pathways to introduce the 4-chlorobenzylthio group.[1] The choice depends on the availability of the starting heterocycle.
Method A: S-Alkylation of Thiones (The Standard Route)
This is the most ubiquitous method, involving the nucleophilic attack of a heterocyclic thione (or thiol tautomer) on 4-chlorobenzyl chloride.[1]
-
Mechanism: Classical
Nucleophilic Substitution. -
Reagents: Base (
, , or ), Solvent (DMF, Acetone, EtOH). -
Advantages: High yields, mild conditions, inexpensive reagents.
Method B: Thioetherification of Chloro-Heterocycles
Used when the thione precursor is unavailable or unstable.
-
Mechanism:
(Nucleophilic Aromatic Substitution). -
Reagents: 4-Chlorobenzyl mercaptan, Base (
or ). -
Advantages: Useful for installing the group at activated positions (e.g., 4-position of quinazoline).
Visualization of Synthetic Logic
The following diagram illustrates the decision process and mechanistic flow for synthesizing these derivatives.
Caption: Decision matrix for selecting the optimal synthetic pathway based on heterocyclic precursor availability.
Detailed Experimental Protocols
These protocols are synthesized from verified procedures in Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry.
Protocol 1: Synthesis of 2-(4-Chlorobenzylthio)benzimidazole
Targeting Antimicrobial Scaffolds
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 2-mercaptobenzimidazole (e.g., 10 mmol) in Acetone (50 mL).
-
Step 2: Add anhydrous
(12 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation ( ). -
Step 3: Add 4-chlorobenzyl chloride (11 mmol) dropwise.
-
Step 4: Reflux the mixture for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Step 5: Pour the reaction mixture into crushed ice/water.
-
Step 6: Filter the resulting white precipitate, wash with cold water, and dry.
-
Step 7: Recrystallize from Ethanol.
-
-
Expected Data:
Protocol 2: Synthesis of 4-(4-Chlorobenzylthio)quinazoline
Targeting EGFR Kinase Inhibitors[1]
-
Reagents:
-
Procedure:
-
Step 1: Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (
). -
Step 2: Add 4-chlorobenzyl mercaptan slowly. Stir for 30 mins until hydrogen evolution ceases.
-
Step 3: Add the 4-chloroquinazoline solution (in DMF) dropwise.
-
Step 4: Allow to warm to room temperature and stir for 4–6 hours.
-
Step 5: Quench with ice water and extract with Ethyl Acetate.
-
-
Validation:
-
Key Indicator: Disappearance of the C-Cl stretch in IR and appearance of the
peak in NMR.
-
Comparative Data Analysis
The following table summarizes the impact of the 4-chlorobenzylthio group versus its unsubstituted counterpart on biological and physical parameters.
| Parameter | Benzylthio Group ( | 4-Chlorobenzylthio Group ( | Impact on Drug Design |
| Lipophilicity (ClogP) | Moderate | High (+0.71 increase) | Improved membrane permeability; higher retention in lipid-rich tissues.[1] |
| Metabolic Stability | Low (Para-hydroxylation prone) | High (Blocked para-position) | Extended half-life ( |
| Electronic Effect | Neutral | Electron Withdrawing ( | Modulates pKa of the heterocyclic ring; alters |
| Typical Yield | 80-90% | 75-85% | Comparable synthetic efficiency; Cl group does not hinder |
| Primary Application | General linker | Kinase Inhibitors (EGFR), Antimicrobials | Specific hydrophobic pocket filling. |
Medicinal Chemistry Applications & SAR
Anticancer Agents (Quinazolines)
In the development of EGFR inhibitors (like Gefitinib analogs), the 4-chlorobenzylthio group at the C-2 or C-4 position of the quinazoline ring is pivotal.[1]
-
Mechanism: The lipophilic 4-chlorophenyl tail fits into the hydrophobic pocket of the ATP-binding site.[1]
-
SAR Insight: The chlorine atom often engages in halogen bonding or hydrophobic interactions with residues like Met793 or Leu718 in the kinase domain.
Antimicrobial Benzimidazoles
Derivatives such as 2-(4-chlorobenzylthio)-1H-benzimidazole exhibit potent activity against Candida albicans and Staphylococcus aureus.[1]
-
Mechanism: Disruption of cell membrane integrity. The high lipophilicity allows the molecule to embed within the fungal/bacterial membrane.
SAR Visualization
The diagram below illustrates the Structure-Activity Relationship (SAR) logic for this moiety.
Caption: Structure-Activity Relationship (SAR) map detailing the functional contributions of the 4-chlorobenzylthio group.
References
-
Synthesis and anticancer activity of new quinazoline derivatives. Journal of Medicinal Chemistry & PMC. (2017). Detailed protocols for quinazoline alkylation.
-
Synthesis of 2-(benzylthio)-1H-benzimidazole derivatives. African Journal of Pharmacy and Pharmacology. (2016). Protocols for benzimidazole S-alkylation.
-
Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PMC - NIH. (2014).[1] Applications in sulfonamide chemistry.
-
Thio Analogs of Pyrimidine Bases: Synthesis and Properties. PMC - NIH. (2013). Synthesis of chlorobenzylthio-uracils.
-
4-Chlorobenzyl chloride: Properties and Industrial Uses. ChemicalBook. Physical property data for the alkylating agent.
Strategic Engineering of Novel Pyrimidine Scaffolds: A Technical Guide to Next-Generation Antimicrobials
The Strategic Imperative: Beyond Traditional Antifolates
The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), demands a departure from iterative analoging of existing drugs.
While pyrimidines have historically served as the backbone for antifolates (e.g., Trimethoprim) and nucleoside analogs, the current frontier lies in hybridized scaffolds . We are no longer looking at simple pyrimidines, but rather fused systems—specifically 1,2,4-triazolo[1,5-a]pyrimidines and dihydropyrimidinones (DHPMs) —which offer dual-targeting capabilities (DHFR and DNA Gyrase) and improved lipophilicity for membrane permeation.
This guide details the rational design, synthesis, and validation of these novel scaffolds, prioritizing protocols that ensure reproducibility and clinical relevance.
Rational Design & SAR Landscape
The "privileged" status of the pyrimidine ring arises from its ability to orient substituents in vectors that perfectly match the binding pockets of nucleotide-dependent enzymes.
Structural Activity Relationship (SAR) Logic
To engineer a potent antimicrobial, we must manipulate four key vectors on the pyrimidine core.
-
C2 Position (The Anchor): Essential for hydrogen bonding. Substitution with amino or thio-groups enhances affinity to the Asp/Glu residues in the enzyme active site.
-
C4/C6 Positions (The Lipophilic Tail): Bulky aryl or heteroaryl groups here drive hydrophobic collapse within the binding pocket. Recent data suggests that 3,4-dimethoxyphenyl or halogenated phenyl groups at these positions significantly broaden the spectrum against Gram-negative bacteria.
-
N-Bridgehead (The Fusion): Fusing a triazole ring across N1-C2 creates a rigid bicyclic system (Triazolopyrimidine). This mimics the purine core of ATP, granting access to the ATPase domain of DNA Gyrase, a target distinct from the folate pathway.
Visualization: The SAR Decision Tree
The following diagram illustrates the decision logic for substituent selection based on target specificity.
Figure 1: SAR decision tree for dual-targeting pyrimidine scaffold design.
Synthetic Methodology: The Microwave-Assisted Pathway[1][2][3][4]
Traditional Biginelli or cyclocondensation reactions often suffer from long reaction times and poor yields. To ensure high-throughput library generation with high purity, we utilize a Microwave-Assisted One-Pot Protocol .
Protocol: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines
This protocol synthesizes a dual-targeting scaffold via a chalcone intermediate.
Reagents:
-
Substituted Acetophenone (10 mmol)
-
Substituted Benzaldehyde (10 mmol)
-
3-Amino-1,2,4-triazole (10 mmol)
-
Catalyst: Piperidine (drops) or Glacial Acetic Acid (10 mL)
-
Solvent: Ethanol (absolute)
Step-by-Step Workflow:
-
Chalcone Formation (In Situ):
-
Mix Acetophenone and Benzaldehyde in 15 mL Ethanol.
-
Add 5 drops of piperidine (base catalyst).
-
Irradiate at 200W, 80°C for 2-5 minutes .
-
QC Check: Spot on TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates completion.
-
-
Cyclocondensation:
-
Purification (Self-Validating Step):
-
Cool the mixture to room temperature. Pour into crushed ice.
-
Filter the precipitate.
-
Recrystallization: Dissolve in hot DMF/Ethanol (1:1). Slow cooling yields pure crystals.
-
Validation: Melting point must be sharp (<2°C range).
H-NMR must show disappearance of chalcone vinylic protons (approx. 7.5-7.8 ppm) and appearance of the pyrimidine proton.
-
Biological Evaluation: The E-E-A-T Validation Pipeline
To claim antimicrobial efficacy, data must be generated using CLSI (Clinical and Laboratory Standards Institute) standards.
Assay Protocol: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 [1].[4]
Materials:
-
Muller-Hinton Broth (MHB), cation-adjusted.
-
96-well microtiter plates (u-bottom).
-
Controls: Ciprofloxacin (Positive), DMSO (Solvent Negative), Sterility control.
-
Inoculum:
CFU/mL (0.5 McFarland standard).
Procedure:
-
Stock Prep: Dissolve pyrimidine derivatives in DMSO to 1024
g/mL. -
Dilution: Perform serial 2-fold dilutions in MHB across the plate (Range: 512 to 0.5
g/mL). -
Inoculation: Add 10
L of standardized bacterial suspension to each well. -
Incubation: 37°C for 16-20 hours (aerobic).
-
Readout: Visual inspection for turbidity.
-
MIC Definition: The lowest concentration with no visible growth.
-
Validation: Positive control must fall within QC ranges (e.g., E. coli ATCC 25922 Ciprofloxacin MIC: 0.004–0.015
g/mL).
-
Data Presentation Template
Quantitative data should be reported in comparison to standard-of-care antibiotics.
| Compound ID | R1 (C2) | R2 (C4) | S. aureus MIC ( | E. coli MIC ( | P. aeruginosa MIC ( | Cytotoxicity CC |
| TP-01 | -NH2 | 4-Cl-Ph | 2.0 | 8.0 | >64 | >200 |
| TP-02 | -SH | 3,4-OMe-Ph | 0.5 | 4.0 | 16.0 | 150 |
| Ref (Cipro) | N/A | N/A | 0.25 | 0.008 | 0.5 | >500 |
Mechanism of Action (MoA): Dual Inhibition
The potency of 1,2,4-triazolo[1,5-a]pyrimidines stems from their ability to hit two distinct targets, reducing the likelihood of rapid resistance development.
-
DHFR Inhibition: The pyrimidine ring mimics the pteridine ring of folate. The N1/N3 nitrogens accept protons from Asp27 (bacterial DHFR), locking the enzyme in a non-functional state and starving the bacteria of thymidine [2].
-
DNA Gyrase Inhibition: The fused triazole system acts as an ATP-competitive inhibitor at the GyrB subunit. By blocking ATP hydrolysis, the enzyme cannot introduce negative supercoils, leading to replication arrest [3].
MoA Pathway Visualization
Figure 2: Dual-mechanism pathway showing simultaneous inhibition of Folate synthesis and DNA supercoiling.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] CLSI.[3][4][5][6] [Link]
-
Abdullahi, S. R., et al. (2024).[7] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–128. [Link]
-
Al-Wahaibi, L. H., et al. (2024).[7] Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
-
Maddila, S., et al. (2016). Microwave Assisted Synthesis of Dihydropyrimidinone Derivatives. Rasayan Journal of Chemistry, 9(2), 273-280. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine from Thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The synthetic route detailed herein proceeds via a two-step process commencing with the formation of a pyrimidine-thiol intermediate from 4,6-dichloropyrimidine and thiourea, followed by a selective S-alkylation with 4-chlorobenzyl chloride. This document offers a detailed experimental protocol, explains the underlying chemical principles, and provides guidance on the characterization of the target compound.
Introduction
Pyrimidine scaffolds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds. The functionalization of the pyrimidine ring allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. The target molecule, 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine, incorporates a reactive chlorine atom, which can be further functionalized, and a substituted benzylthio moiety, making it a valuable building block for the synthesis of more complex molecules. This guide details a reliable and reproducible method for its preparation.
Reaction Mechanism and Scientific Rationale
The synthesis of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine is achieved through a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The initial step involves the reaction of 4,6-dichloropyrimidine with thiourea. In this reaction, thiourea acts as a sulfur nucleophile, displacing one of the chlorine atoms on the pyrimidine ring to form the intermediate, 4-chloro-6-mercaptopyrimidine. The reaction is facilitated by a base, which deprotonates the thiol intermediate, enhancing its nucleophilicity. The regioselectivity of this reaction is generally high for symmetrically substituted dichloropyrimidines.[1]
-
S-Alkylation: The second step is the selective alkylation of the sulfur atom of the 4-chloro-6-mercaptopyrimidine intermediate with 4-chlorobenzyl chloride. Sulfur nucleophiles are generally more reactive towards alkyl halides than nitrogen nucleophiles, ensuring the selective formation of the S-alkylated product.[2] This reaction is also carried out in the presence of a base to deprotonate the thiol, forming a thiolate anion which is a more potent nucleophile.
Visualizing the Synthesis Pathway
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | >98% | Sigma-Aldrich |
| Thiourea | CH₄N₂S | 76.12 | >99% | Alfa Aesar |
| Sodium Hydroxide | NaOH | 40.00 | >97% | Fisher Scientific |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | >98% | TCI Chemicals |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | >99.5% | VWR Chemicals |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | >99.8% | Merck |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | >99.5% | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | >99% | Fisher Scientific |
Step 1: Synthesis of 4-Chloro-6-mercaptopyrimidine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (10.0 g, 67.1 mmol) and thiourea (5.1 g, 67.1 mmol) in 100 mL of absolute ethanol.
-
Reaction: To the stirred solution, add a solution of sodium hydroxide (2.7 g, 67.5 mmol) in 20 mL of water dropwise over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature.
-
Isolation: Acidify the reaction mixture to pH 5-6 with dilute hydrochloric acid. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-chloro-6-mercaptopyrimidine.
Step 2: Synthesis of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 4-chloro-6-mercaptopyrimidine (from Step 1, approx. 60 mmol) in 150 mL of ethanol. Add sodium hydroxide (2.4 g, 60 mmol) and stir for 30 minutes at room temperature.
-
Reaction: To this suspension, add 4-chlorobenzyl chloride (9.66 g, 60 mmol) dropwise.
-
Stirring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane).
-
Work-up: After the reaction is complete, filter off the precipitated sodium chloride.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine as a solid.
Characterization
The synthesized compound should be characterized by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the pyrimidine ring protons and the protons of the 4-chlorobenzyl group.
-
¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Safety and Handling
-
4,6-Dichloropyrimidine: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thiourea: A suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium Hydroxide: Caustic. Causes severe burns. Handle with care.
-
4-Chlorobenzyl chloride: A lachrymator and is corrosive. Handle in a well-ventilated fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine. The described two-step synthesis is efficient and utilizes readily available starting materials. The provided rationale and detailed steps should enable researchers to successfully synthesize this valuable intermediate for their drug discovery and medicinal chemistry programs.
References
- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2009). Synthesis and antimicrobial activity of some new pyrimidine, pyrazoline, and pyrazole derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5440-5448.
- Said, M. M., & El-Zanaty, A. M. (2018). Synthesis of S-benzyl derivative of 4,6-diaminopyrimidine-2-thiol.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2021). Molecules, 26(11), 3185.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules, 25(24), 5905.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2021). Journal of Medicinal Chemistry, 64(15), 11494-11511.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2020). Accounts of Chemical Research, 53(11), 2561-2574.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). Journal of Heterocyclic Chemistry, 58(4), 947-955.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). Organic Letters, 20(15), 4559-4562.
Sources
Optimizing S-Alkylation: Strategic Coupling of Benzyl Chloride and Thiopyrimidines
Executive Summary
The S-alkylation of thiopyrimidines with benzyl chloride is a cornerstone transformation in medicinal chemistry, yielding S-benzyl thiopyrimidines—a scaffold ubiquitous in antiviral (e.g., non-nucleoside reverse transcriptase inhibitors) and antimicrobial therapeutics. While seemingly simple, this reaction presents a classic chemoselective challenge: distinguishing between the sulfur (S-alkylation) and nitrogen (N-alkylation) nucleophilic sites.
This Application Note provides a rigorous, evidence-based guide to controlling this selectivity. By leveraging Hard-Soft Acid-Base (HSAB) theory and tailoring solvation environments, researchers can achieve exclusive S-regioselectivity with yields exceeding 90%.
Part 1: Mechanistic Insight & Control Strategy
The Chemoselectivity Challenge
2-Mercaptopyrimidine exists in a tautomeric equilibrium between its thione (major, stable) and thiol (minor, reactive) forms. In basic media, deprotonation yields the thioamide anion, an ambident nucleophile capable of attacking the electrophile (benzyl chloride) at either the sulfur or the nitrogen.
The Solution: HSAB Theory According to Pearson’s HSAB theory:
-
Sulfur (Thiolate): A "Soft" base (highly polarizable, large orbital radius).
-
Nitrogen (Amide): A "Hard" base (high charge density, low polarizability).
-
Benzyl Chloride: The benzylic carbon acts as a "Soft" electrophile.
Rule: Soft acids prefer soft bases. Therefore, the reaction is kinetically controlled to favor S-alkylation. However, "Hard" solvents (protic, H-bonding) can solvate the soft sulfur anion, reducing its nucleophilicity and potentially allowing N-alkylation.
Visualization: Reaction Mechanism & Selectivity
The following diagram illustrates the tautomeric equilibrium and the preferential S-attack pathway.
Caption: Mechanistic pathway showing the HSAB-driven preference for S-alkylation over N-alkylation.
Part 2: Strategic Methodologies
We present three distinct protocols. Selection depends on your sustainability goals, scale, and substrate solubility.
Method Comparison Table
| Feature | Method A: Classical Homogeneous | Method B: Green Aqueous (Microwave) | Method C: Phase Transfer Catalysis |
| Solvent System | Ethanol / Water | Water (Neat) | Toluene / Water |
| Base | KOH or NaOH | K₂CO₃ | K₂CO₃ / NaOH |
| Catalyst | None | None | TBAB (10 mol%) |
| Temperature | Reflux (80°C) | MW Irradiation (100-140°C) | 25-60°C |
| Time | 2 - 4 Hours | 5 - 15 Minutes | 2 - 6 Hours |
| Yield | 85 - 92% | 90 - 96% | 80 - 88% |
| Key Advantage | High reliability; simple workup. | Eco-friendly; rapid kinetics. | Best for scale-up; avoids polar solvents. |
Protocol A: Classical Homogeneous Synthesis (Ethanol/KOH)
Best for: General laboratory synthesis, high-purity requirements.
Rationale: Ethanol is a polar protic solvent that solubilizes both the organic reactants and the inorganic base. While protic solvents can theoretically hinder SN2 reactions by solvating the nucleophile, the high nucleophilicity of the thiolate anion overcomes this, and the reflux temperature ensures overcoming the activation energy.
Materials:
-
2-Mercaptopyrimidine (10 mmol)
-
Benzyl Chloride (11 mmol, 1.1 eq)
-
KOH (11 mmol, 1.1 eq)
-
Ethanol (95%, 20 mL)
Step-by-Step Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-mercaptopyrimidine in 15 mL of Ethanol.
-
Activation: Add a solution of KOH (11 mmol) in 5 mL Ethanol/Water (minimal water to dissolve). Stir for 10 minutes at room temperature. Observation: The solution may clarify as the salt forms.
-
Addition: Add Benzyl Chloride (11 mmol) dropwise over 5 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour onto 100 mL of crushed ice/water.
-
The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Wash with cold water (2 x 20 mL) to remove KCl salts. Recrystallize from Ethanol.[1]
Protocol B: Green Aqueous Synthesis (Microwave-Assisted)
Best for: High-throughput screening, green chemistry compliance.
Rationale: "On-water" chemistry exploits the hydrophobic effect. The organic reactants form an emulsion; the reaction occurs at the interface, often accelerated by the high dielectric constant of water under microwave irradiation.
Materials:
-
2-Mercaptopyrimidine (5 mmol)
-
Benzyl Chloride (5.5 mmol)
-
K₂CO₃ (5.5 mmol)
-
Distilled Water (10 mL)
-
Microwave Reactor (e.g., CEM or Biotage)
Step-by-Step Protocol:
-
Preparation: Charge a 30 mL microwave vial with 2-mercaptopyrimidine, K₂CO₃, and water. Stir for 2 minutes.
-
Addition: Add Benzyl Chloride. Cap the vial.
-
Irradiation: Program the reactor:
-
Temperature: 100°C
-
Power: Dynamic (Max 200W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Isolation: Cool to room temperature. The product will float or settle as a solid cake.
-
Filtration: Filter the solid, wash copiously with water, and dry in a vacuum oven at 40°C.
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Industrial scale-up, moisture-sensitive substrates.
Rationale: Uses a quaternary ammonium salt (TBAB) to transport the thiolate anion from the aqueous phase into the organic phase (Toluene), where it reacts rapidly with benzyl chloride in a non-solvated, highly reactive state.
Materials:
-
2-Mercaptopyrimidine (20 mmol)
-
Benzyl Chloride (22 mmol)
-
Toluene (40 mL)
-
NaOH (30% aqueous solution, 20 mL)
-
Tetrabutylammonium Bromide (TBAB) (2 mmol, 10 mol%)
Step-by-Step Protocol:
-
Biphasic Setup: In a flask, combine the Toluene and Benzyl Chloride.
-
Aqueous Phase: In a separate beaker, dissolve 2-mercaptopyrimidine in the NaOH solution.
-
Initiation: Add the aqueous phase to the organic phase. Add the TBAB catalyst.
-
Reaction: Stir vigorously (critical for PTC) at 60°C for 4 hours.
-
Separation: Transfer to a separatory funnel. Discard the lower aqueous layer.
-
Workup: Wash the organic layer with water (2 x 20 mL) and Brine (20 mL). Dry over anhydrous MgSO₄.
-
Isolation: Evaporate the Toluene under reduced pressure to yield the crude product.
Part 3: Workflow & Decision Matrix
Use the following logic flow to determine the optimal experimental path for your specific compound library.
Caption: Decision matrix for selecting the optimal synthesis method based on substrate properties and scale.
Troubleshooting & Safety
-
Odor Control: Benzyl chloride is a potent lachrymator. Thiols have a stench.
-
Corrective Action: Keep all reactions in a fume hood. Quench glassware with a dilute bleach solution (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before washing.
-
-
N-Alkylation Byproducts: If TLC shows a lower Rf spot (N-alkyl isomer).
-
Corrective Action: Switch to a less polar solvent (e.g., Toluene/PTC method). Polar solvents stabilize the transition state for N-alkylation more than non-polar ones.
-
-
Hydrolysis: Benzyl chloride can hydrolyze to benzyl alcohol in aqueous base.
-
Corrective Action: Ensure the thiol is added to the base before the benzyl chloride to ensure the thiolate is ready to intercept the electrophile immediately.
-
References
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases.[2] Journal of the American Chemical Society. [Link]
-
Pathak, P., et al. (2014).[3] Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Garella, D., et al. (2013).[4] Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm. [Link]
-
Fedorynski, M., et al. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole.[5] Phosphorus, Sulfur, and Silicon. [Link][5]
-
Dhanwant, K., et al. (2025). Proposed mechanism pathways for benzylation. ResearchGate. [Link][5]
Sources
- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 2. Application of the Hard and Soft, Acids and Bases (HSAB) theory to toxicant--target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzylthiopyrimidine Derivatives
Executive Summary
This application note details a high-throughput, microwave-assisted protocol for the synthesis of S-benzylthiopyrimidine derivatives . These compounds are privileged pharmacophores in medicinal chemistry, exhibiting potent antibacterial, antiviral (specifically anti-HIV), and anticancer activities.
Traditional synthesis involves the S-alkylation of dihydropyrimidine-2-thiones using conductive heating (reflux), which typically requires 2–12 hours and yields variable results due to thermal degradation. The microwave-assisted synthesis (MAS) protocol described herein utilizes dielectric heating to reduce reaction times to 2–6 minutes while increasing yields to >90%. This guide provides a self-validating workflow, mechanistic insights into the microwave effect, and a direct comparison with conventional methods.
Scientific Background & Mechanism[1]
The Chemical Challenge
The target transformation is the S-alkylation of a 2-mercaptopyrimidine (or its tautomeric thione form) with a benzyl halide .
-
Reaction Type: Nucleophilic Substitution (
). -
Nucleophile: The sulfur atom (enhanced by base deprotonation to form a thiolate).
-
Electrophile: The benzylic carbon of benzyl chloride/bromide.
The Microwave Advantage (Dielectric Heating)
Microwave irradiation (2450 MHz) couples directly with the reaction matrix. Two specific mechanisms drive the efficiency of this protocol:
-
Dipolar Polarization: The solvent (Ethanol/Water) and the polar reactants align with the oscillating electric field, generating internal heat instantly.
-
Transition State Stabilization: The
reaction proceeds through a dipolar transition state. According to the Hughes-Ingold rules , if the transition state is more polar than the ground state, it is stabilized by dipolar interactions with the microwave field, lowering the activation energy ( ).
Reaction Pathway Diagram
The following diagram illustrates the complete workflow, from the precursor synthesis (Biginelli) to the final S-alkylation.
Figure 1: Synthetic pathway from raw materials to S-benzylthiopyrimidine via microwave irradiation.
Experimental Protocols
Materials & Equipment
-
Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise temperature control. A modified domestic microwave can be used for rough screening but lacks reproducibility.
-
Reagents: 2-Mercaptopyrimidine derivative (or 2-thiouracil), Benzyl chloride (or substituted benzyl halides), Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Ethanol (absolute).
-
Vessels: 10 mL or 30 mL pressure-rated glass vials with Teflon/silicon septa.
Protocol A: Direct S-Alkylation (Core Procedure)
Use this protocol if you already possess the thione scaffold.
Step-by-Step Methodology:
-
Solubilization: In a 10 mL microwave vial, dissolve 1.0 mmol of the 2-mercaptopyrimidine derivative in 5 mL of Ethanol .
-
Activation: Add 1.1 mmol of KOH (or NaOH) dissolved in a minimum amount of water (approx. 0.5 mL). Stir for 1 minute to ensure formation of the thiolate anion. Note: The solution should become clear.
-
Addition: Add 1.1 mmol of Benzyl Chloride dropwise.
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Temperature: 80°C
-
Power: Dynamic (Max 100W)
-
Hold Time: 3–5 minutes
-
Stirring: High
-
-
Work-up: Pour the hot reaction mixture onto 20g of crushed ice . The sudden temperature drop precipitates the product.
-
Purification: Filter the solid precipitate. Wash with cold water (2 x 10 mL) to remove inorganic salts (KCl/NaCl). Recrystallize from ethanol if necessary.
Protocol B: One-Pot Synthesis (Advanced)
Use this protocol to synthesize the scaffold and alkylate in a single workflow.
-
Biginelli Step: Mix Aldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Thiourea (1.2 mmol), and catalytic HCl (2 drops) in Ethanol (2 mL). Irradiate at 120°C for 5 mins.
-
Alkylation Step: Without isolating the intermediate, add Benzyl Chloride (1.2 mmol) and aqueous KOH (2.5 mmol) directly to the vial.
-
Second Irradiation: Irradiate at 80°C for 3 minutes.
-
Work-up: Pour onto ice, filter, and wash.
Mechanistic Validation & Data Analysis
Reaction Mechanism (S-Alkylation)
Understanding the mechanism is crucial for troubleshooting. The base is essential to shift the equilibrium from the thione (C=S) to the thiol (C-SH) and finally to the thiolate (C-S⁻).
Figure 2: Mechanistic pathway highlighting the critical thiolate formation step.
Comparative Data: Microwave vs. Conventional
The following data summarizes the efficiency gains observed in the synthesis of 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine derivatives.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Reaction Time | 3 – 5 Hours | 2 – 5 Minutes | 60x – 90x Faster |
| Solvent Vol. | 20 – 50 mL | 2 – 5 mL | 10x Less Waste |
| Yield (%) | 60 – 75% | 85 – 94% | +20% Yield |
| Energy Usage | High (Continuous heating) | Low (Targeted pulse) | Energy Efficient |
Data aggregated from comparative studies (See References 1, 2).
Troubleshooting & Optimization (Self-Validating System)
To ensure the protocol is self-validating, observe the following checkpoints:
-
Checkpoint 1: Thiolate Formation.
-
Observation: Upon adding KOH/NaOH to the precursor in ethanol, the suspension must turn clear or significantly more translucent.
-
Failure Mode: If it remains cloudy, the deprotonation is incomplete. Add slightly more base or sonicate before MW irradiation.
-
-
Checkpoint 2: The "Oiling Out" Phenomenon.
-
Observation: Product separates as an oil rather than a solid on ice.
-
Fix: This indicates trapped solvent. Decant the water, add a small amount of diethyl ether to induce crystallization, or scratch the flask walls with a glass rod.
-
-
Checkpoint 3: N-Alkylation vs. S-Alkylation.
-
Risk: Pyrimidines have nitrogen atoms that can also be alkylated.
-
Control: S-alkylation is kinetically favored under basic conditions due to the higher nucleophilicity of sulfur (soft nucleophile) compared to nitrogen. Keep the temperature at 80°C; exceeding 120°C may promote thermodynamic rearrangement to N-alkylated byproducts.
-
References
-
Patrick-Armand, A., et al. (2021).[1][2][3] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry. [Link]
-
Padole, P. (2021). Microwave Assisted Synthesis and Antimicrobial Activity of Some New Thiopyrimidine Derivatives. International Journal of Scientific Research in Science and Technology. [Link]
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.
-
Al-Hazam, H. A., et al. (2017). New chalcones and thiopyrimidine analogues: microwave-assisted synthesis. Zeitschrift für Naturforschung B. [Link]
Sources
Precision Functionalization of 4,6-Dichloropyrimidine: Protocols for S_NAr Control
Executive Summary
This technical guide details the regiochemical control and reaction optimization for nucleophilic aromatic substitution (
Mechanistic Insight & Reactivity Profile
The Symmetry Challenge
4,6-Dichloropyrimidine is an electron-deficient heterocycle. The pyrimidine nitrogens at positions 1 and 3 exert a strong electron-withdrawing effect, rendering the carbons at positions 4 and 6 highly electrophilic.
-
Initial State: C4 and C6 are homotopic (chemically equivalent). The first nucleophilic attack can occur at either position with equal probability.
-
The Deactivation Effect: Upon mono-substitution with an electron-donating nucleophile (e.g., a primary amine), the pyrimidine ring becomes electron-rich relative to the starting material. This deactivates the remaining chloride towards a second
event. This electronic feedback loop is the primary lever for achieving selectivity.
Reaction Mechanism (Addition-Elimination)
The reaction proceeds via a Meisenheimer-like transition state (sigma complex).
Figure 1: Mechanism of mono-substitution. The nitrogen atoms stabilize the negative charge in the intermediate complex.
Critical Process Parameters (CPP)
To switch between mono- and bis-substitution, three parameters must be modulated: Stoichiometry , Temperature , and Solvent Polarity .
Table 1: Reaction Optimization Matrix
| Parameter | Target: Mono-Substitution | Target: Bis-Substitution | Rationale |
| Stoichiometry | 1.0 - 1.1 equiv amine | > 2.5 equiv amine | Excess amine drives the slower second addition. |
| Temperature | Thermal energy is required to overcome the activation barrier of the deactivated mono-adduct. | ||
| Solvent | IPA, EtOH, THF | n-Butanol, DMF, DMSO | Polar aprotic solvents (DMF) stabilize the transition state more effectively than protic solvents, promoting exhaustive reaction. |
| Base | DIPEA (Hünig's Base), | Inorganic bases at high temp facilitate the second displacement. |
Experimental Protocols
Protocol A: Controlled Mono-Substitution
Objective: Synthesis of 4-amino-6-chloropyrimidine derivatives. Key Challenge: Preventing over-reaction to the diamine.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 4,6-dichloropyrimidine (1.0 equiv) in Isopropanol (IPA) (concentration ~0.2 M).
-
Note: IPA is preferred over EtOH to minimize trans-etherification (solvolysis) side reactions due to steric bulk.
-
-
Cooling: Cool the solution to
using an ice bath. -
Base Addition: Add DIPEA (1.2 equiv).
-
Nucleophile Addition: Add the amine (1.05 equiv) dropwise over 30 minutes.
-
Critical: Rapid addition creates localized high concentrations, promoting bis-substitution.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. -
Workup:
-
Evaporate volatiles under reduced pressure.[1]
-
Redissolve residue in EtOAc.
-
Wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Exhaustive Bis-Substitution
Objective: Synthesis of 4,6-diaminopyrimidine derivatives (e.g., TNNI3K inhibitor scaffolds). Key Challenge: Forcing the reaction to completion on the deactivated ring.
-
Setup: Equip a pressure vial or reflux flask.
-
Dissolution: Dissolve 4-amino-6-chloropyrimidine intermediate (from Protocol A) or starting 4,6-dichloropyrimidine in n-Butanol or DMF .
-
Reagents: Add the second amine (2.0 - 3.0 equiv) and
(3.0 equiv). -
Reaction: Heat to
for 12–24 hours.-
Note: Microwave irradiation (
, 30 min) is highly effective for this transformation.
-
-
Workup:
-
If DMF is used: Pour into crushed ice/water to precipitate the product. Filter the solid.[2]
-
If n-Butanol is used: Concentrate, then standard aqueous workup.
-
Troubleshooting & Impurity Management
Common pitfalls in 4,6-dichloropyrimidine chemistry involve hydrolysis and solvolysis.
Hydrolysis (The "Hydroxy" Impurity)
-
Observation: Formation of 6-chloropyrimidin-4-ol (m/z = M-Cl+OH).
-
Cause: Water in the solvent or hygroscopic bases. The 4-position is highly susceptible to attack by hydroxide.
-
Solution: Use anhydrous solvents. Store 4,6-dichloropyrimidine in a desiccator (it hydrolyzes slowly in moist air).
Solvolysis (The "Alkoxy" Impurity)
-
Observation: Formation of 4-ethoxy-6-chloropyrimidine when using Ethanol.
-
Cause: The alkoxide generated by the base competes with the amine.
-
Solution: Switch to Isopropanol (IPA) or tert-Amyl alcohol (sterically hindered alcohols) or aprotic solvents like THF .
Decision Tree for Optimization
Figure 2: Troubleshooting logic for S_NAr optimization.
Applications in Drug Discovery
The 4,6-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors.
-
TNNI3K Inhibitors: The 4,6-substitution pattern is crucial for selectivity in Troponin I-interacting kinase (TNNI3K) inhibitors (e.g., GSK854).[3] The symmetry allows for the introduction of distinct binding elements at the 4 and 6 positions to probe the ATP binding pocket.
-
EGFR Inhibitors: While many EGFR inhibitors utilize the 2,4-substitution pattern, 4,6-derivatives offer an alternative vector for engaging the hinge region and solvent-front areas of the kinase domain.
References
-
Mechanism & Selectivity: Journal of Medicinal Chemistry, "Structure-Guided Progression of a Purine-Derived Series of TNNI3K Inhibitors Directed Design Efforts That Produced a Novel Series of 4,6-Diaminopyrimidine Inhibitors."
-
Synthetic Protocols: BenchChem Application Notes, "Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine" (Adapted for 4,6-dichloro isomer).
-
Solvent Effects:MDPI Molbank, "
Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." -
General Heterocyclic Chemistry: The Chemistry of Heterocycles, "Pyrimidines: Synthesis and Reactivity."
Sources
Application Note: Strategic Solvent Selection for Pyrimidine Thioether Synthesis via
Abstract
The formation of pyrimidine thioethers is a cornerstone transformation in the synthesis of kinase inhibitors, antivirals, and metabolic modulators. While the Nucleophilic Aromatic Substitution (
Mechanistic Foundation & Solvent Influence[1][2][3][4][5]
The synthesis of pyrimidine thioethers generally proceeds via an addition-elimination mechanism (
The Solvent Paradox
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are the kinetic gold standard. They possess high dielectric constants to stabilize the anionic intermediate but lack hydrogen bond donors. This leaves the thiolate nucleophile "naked" and highly reactive.
-
Polar Protic Solvents (Ethanol, Water, Isopropanol): These are the green standard. They solvate the nucleophile via hydrogen bonding, creating a "cage" that reduces reactivity.[1][2] However, they often allow for product precipitation, simplifying isolation.
Mechanistic Visualization
The following diagram illustrates the transition state stabilization and the competing solvent effects.
Figure 1: Mechanistic pathway of pyrimidine thioether formation highlighting the differential impact of aprotic vs. protic solvents on the nucleophile and transition state.
Critical Parameter Assessment
The following table contrasts the three primary solvent classes used in this transformation.
| Parameter | Class A: Dipolar Aprotic | Class B: Protic Alcohols | Class C: Phase Transfer (PTC) |
| Examples | DMF, DMSO, NMP, DMAc | Ethanol, Isopropanol (IPA), n-Butanol | Toluene/Water, EtOAc/Water |
| Reaction Rate | Fastest (Naked anion effect) | Moderate (Solvation shell barrier) | Variable (Diffusion controlled) |
| Solubility | Excellent for most heterocycles | Good for polar substrates; poor for lipophilic | Biphasic; dissolves both salts & organics |
| Work-up | Difficult (High BP, water washes required) | Easy (Filtration/Crystallization) | Easy (Layer separation) |
| Green Score | Low (Reprotoxic, difficult disposal) | High (Renewable, biodegradable) | Moderate to High |
| Ideal Use Case | Low-reactivity substrates (e.g., unactivated Cl) | Process scale-up; Activated substrates | Scale-up; Water-sensitive substrates |
Solvent Selection Decision Tree
Use this logic flow to determine the optimal solvent system for your specific pyrimidine substrate.
Figure 2: Decision matrix for solvent selection based on substrate reactivity and scale.
Experimental Protocols
Protocol A: The "Green" Precipitation Method (Recommended)
Best for: Activated pyrimidines (e.g., 4-chloro-5-nitropyrimidine) and process-scale runs.
Rationale: Utilizing the lower solubility of the thioether product in alcohols compared to the starting materials allows for a "reaction-crystallization" coupled process.
-
Setup: Charge a round-bottom flask with the chloropyrimidine (1.0 equiv) and Ethanol or Isopropanol (10 vol).
-
Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv).
-
Note: Inorganic bases like
can be used but require water (10% v/v) to solubilize.
-
-
Nucleophile Addition: Add the thiol (1.05 equiv) dropwise at room temperature.
-
Reaction: Heat to reflux (
C) for 2–4 hours. Monitor by HPLC/TLC. -
Work-up:
-
Cool the mixture to
C. Stir for 30 minutes. -
The product should crystallize out. Filter the solids.
-
Wash the cake with cold ethanol (
vol) and water ( vol) to remove amine salts. -
Dry under vacuum.
-
Protocol B: The "Universal" High-Throughput Method
Best for: Unreactive substrates (e.g., 2-chloropyrimidine) or library synthesis.
Rationale: DMF ensures complete solubility and maximum reaction rate, essential for unactivated electrophiles.
-
Setup: Dissolve chloropyrimidine (1.0 equiv) in anhydrous DMF (5 vol).
-
Base/Thiol Premix: In a separate vial, mix the thiol (1.2 equiv) and
(1.5 equiv) in DMF (5 vol). Stir for 10 mins to generate the thiolate. -
Combination: Add the thiolate mixture to the pyrimidine solution.
-
Reaction: Heat to
C for 1–12 hours. -
Work-up:
-
Pour the reaction mixture into ice-water (20 vol) with vigorous stirring.
-
If solid forms: Filter and wash.
-
If oil forms: Extract with Ethyl Acetate (
). Wash organic layer with LiCl (5% aq) to remove DMF, then brine. Dry over .
-
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Scale-up of liquid products or moisture-sensitive substrates.
Rationale: Avoids the use of dipolar aprotic solvents and allows for easy separation of the inorganic waste stream.
-
Setup: Dissolve chloropyrimidine (1.0 equiv) and thiol (1.1 equiv) in Toluene (10 vol).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).
-
Base: Add Potassium Carbonate (
) (2.0 equiv) dissolved in minimum Water (3 vol). -
Reaction: Heat the biphasic mixture to
C with vigorous stirring (critical for surface area). -
Work-up:
-
Separate the layers.
-
Wash the organic (Toluene) layer with water and brine.
-
Concentrate the organic layer to obtain the product.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Disulfide Formation | Oxidation of thiol by air or trace metals. | Degas solvents with |
| Hydrolysis (OH product) | Competition from water/hydroxide in basic media. | Switch from |
| Regioselectivity (2- vs 4-Cl) | 4-position is more electrophilic, but 2-position can react at high temps. | Perform reaction at |
| Incomplete Conversion | Nucleophile deactivation by solvent (H-bonding). | Switch from Ethanol (Protocol A) to DMF (Protocol B) or n-Butanol (higher temp reflux). |
References
-
Mechanistic Insight: Chemistry Steps. "Polar Protic and Polar Aprotic Solvents in Substitution Reactions." Link
-
Green Chemistry (PEG-400): Molecules. "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." Link
-
Water-Mediated Synthesis: PMC. "An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water." Link
-
Solvent Comparison (Cyrene vs DMF): ResearchGate. "A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene." Link
-
Thioether Formation Guide: ACS GCI Pharmaceutical Roundtable. "Thioether Formation: Reagent Guide." Link
-
PTC Applications: Dalal Institute. "Phase Transfer Catalysis: Mechanisms and Applications." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine
Executive Summary & Compound Profile
The Challenge: 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine is a highly lipophilic, crystalline intermediate often used in the synthesis of bioactive heterocycles.[1][2][3] Users frequently report "crash-out" (precipitation) events or incomplete dissolution in DMSO.[1][2][3][4]
Root Cause Analysis: The solubility failure is rarely due to the intrinsic capacity of pure DMSO.[4] Instead, it stems from two competing physical factors:[2][4]
-
High Lattice Energy: The molecule possesses a planar pyrimidine core and a chlorobenzyl moiety, facilitating strong
- stacking and crystal packing.[2][3][4] Breaking this lattice requires significant energy.[1][3][4] -
DMSO Hygroscopicity: DMSO is aggressively hygroscopic.[1][3][4][5][6] Absorbed atmospheric water (even at 1-2%) drastically increases the polarity of the solvent, rendering it thermodynamically incapable of solvating this hydrophobic solute.
Physicochemical Profile
| Property | Value (Est.)[1][3][4][6][7][8][9][10][11] | Implication for Solubility |
| LogP | ~3.2 - 3.8 | Highly Lipophilic.[1][2][3] Poor aqueous solubility; requires organic solvent.[1][3][4] |
| H-Bond Donors | 0 | Limited interaction with water; relies on dipole-dipole interactions in DMSO.[1][2][3] |
| Reactivity | High (Electrophile) | The C-Cl bond at position 4 is activated.[1][2][3][4] Susceptible to hydrolysis and nucleophilic attack. |
Diagnostic Workflow: Why is it not dissolving?
Before attempting to force dissolution, use this decision tree to diagnose the specific failure mode.[4]
Figure 1: Diagnostic decision tree for troubleshooting solubility issues. Blue nodes indicate decision points; Red/Yellow/Green nodes indicate outcomes.[3][4]
Standard Operating Procedure (SOP) for Dissolution
WARNING: Do NOT use a water bath >45°C. The 4-chloro substituent is susceptible to hydrolysis, which will generate the insoluble 4-hydroxy pyrimidine impurity.[1][2]
Protocol A: The "Dry & Drive" Method
This protocol maximizes thermodynamic solubility while minimizing water uptake.[4]
-
Prepare the Solvent:
-
Weighing & Vessel:
-
Solvent Addition (Trituration):
-
Energy Input:
-
Storage:
-
Aliquot immediately into single-use vials.
-
Store at -20°C. Do not freeze-thaw more than once.
-
Critical Stability Warning: The "Hidden" Reaction
Researchers often confuse "insolubility" with "degradation."[1][3][4] This molecule contains a 4-chloropyrimidine core, which is an electrophile.[1][2][3][4][8]
If you dissolve this compound in DMSO and then dilute it into a buffer containing nucleophiles (e.g., Tris, Glycine, or cell culture media with amino acids), the compound will undergo Nucleophilic Aromatic Substitution (SNAr) .[4] The product of this reaction may precipitate, looking like a solubility issue.[4][5][7][10][12]
Figure 2: Chemical degradation pathways often mistaken for solubility issues. The 4-chloro group is displaced by water (hydrolysis) or amines (substitution).[1][2][3]
Prevention Strategy:
-
Avoid Tris/Glycine Buffers: Use HEPES, MOPS, or PBS for dilutions.[4]
-
Minimize Aqueous Time: Perform the dilution immediately before the assay. Do not let the aqueous dilution sit for hours.
Frequently Asked Questions (FAQs)
Q1: My stock solution froze in the fridge, and now there are crystals that won't dissolve. What happened? A: This is "Crash-out" due to water uptake.[1][2][3][4] DMSO freezes at 18.5°C. When it freezes, it pushes the solute out of the crystal lattice.[4] If the vial was not sealed tightly, moisture condensed inside during the thaw.[4]
-
Fix: Heat to 37°C and vortex. If it fails, the DMSO is too wet.[4] Re-make the stock with fresh anhydrous DMSO.
Q2: Can I use ethanol instead of DMSO? A: Generally, no.[4] While the chlorobenzyl group is lipophilic, the pyrimidine ring often requires the high dielectric constant of DMSO or DMF.[4] Ethanol usually yields 10-50x lower solubility than DMSO for this class of heterocycles.[1][2][3]
Q3: Upon diluting into cell culture media, the solution turns cloudy immediately. A: You have exceeded the solubility limit in the aqueous phase .
-
Fix:
Q4: The solution turned bright yellow after a week at room temperature. A: This indicates degradation. 4-chloropyrimidines can autocatalytically degrade or react with trace impurities in DMSO (like dimethyl sulfide) to form sulfonium salts.[1][3][4] Discard the solution.
References
-
BenchChem. (2025).[1][3][4][6][7][8] Reactivity of the chlorine atom in 4-chloropyrimidines: SNAr Reactivity & Hydrolysis Risks.[3][4]
-
Ziath. (2024).[1][3][4][5] The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression & Solubility Loss.[4][3][4]
-
National Institutes of Health (PubChem). (2025).[1][3][4] Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous Scaffold Properties).[1][2][3][3][4]
-
Balakin, K. V., et al. (2004).[4] Solubility of Lipophilic Pyrimidine Derivatives in DMSO and Aqueous Buffers.[4] Journal of Biomolecular Screening.[3][4] (Contextual grounding for lipophilic heterocycle behavior).
-
Gaylord Chemical. (2023).[1][3][4] DMSO Physical Properties and Hygroscopicity Guide.[3][4] (Standard industry reference for DMSO handling).
Sources
- 1. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | C13H10ClN3O2S | CID 44228967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. 4-[(3-Chlorobenzyl)sulfanyl]pyrimidine | C11H9ClN2S | CID 45599812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ziath.com [ziath.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of 4-Chloropyrimidine Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of the 4-chloropyrimidine moiety under basic conditions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanics, enabling you to diagnose and resolve common experimental challenges with confidence.
Section 1: Foundational Principles of 4-Chloropyrimidine Hydrolysis
The conversion of 4-chloropyrimidine to pyrimidin-4-one (or its tautomer, 4-hydroxypyrimidine) is a fundamental transformation in heterocyclic chemistry, often employed in the synthesis of pharmaceutical intermediates. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two ring nitrogens renders the C4 position highly electrophilic and susceptible to attack by nucleophiles like the hydroxide ion (OH⁻).[1]
The general mechanism involves two key steps:
-
Nucleophilic Attack: The hydroxide ion attacks the carbon atom at the C4 position, forming a transient, negatively charged intermediate known as a Meisenheimer-like complex. This step temporarily disrupts the aromaticity of the pyrimidine ring.[1]
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, yielding the final pyrimidin-4-one product.[1]
Understanding this mechanism is crucial for troubleshooting, as many common issues arise from factors that influence the stability of the intermediate or the rates of these two steps.
Caption: General mechanism of 4-chloropyrimidine hydrolysis.
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific problems you may encounter during the hydrolysis of 4-chloropyrimidine derivatives.
Issue 1: The Reaction is Sluggish or Stalls Completely (Low Conversion)
Q: I've set up my hydrolysis reaction with 4-chloropyrimidine and a base like sodium hydroxide, but after several hours, TLC and LC-MS analysis show a large amount of unreacted starting material. What's going wrong?
A: Low conversion is a common problem that can often be traced back to several key factors. Let's break down the potential causes and solutions.
-
Insufficient Base Strength or Concentration: The hydroxide ion is the active nucleophile. If the basicity of the reaction medium is too low, the concentration of OH⁻ will be insufficient to drive the reaction forward at a reasonable rate.
-
Troubleshooting Steps:
-
Verify Base Concentration: Ensure your stock solution of NaOH or other base is accurately prepared.
-
Increase Stoichiometry: While a catalytic amount of base can work, using at least one stoichiometric equivalent of a strong base like NaOH or KOH is often necessary to ensure the reaction goes to completion.
-
Consider a Stronger Base: In cases with highly deactivated substrates (e.g., those with electron-donating groups on the pyrimidine ring), a stronger, non-nucleophilic base might be needed to deprotonate water and generate a higher concentration of hydroxide, though care must be taken to avoid side reactions.
-
-
-
Suboptimal Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[2][3][4] Room temperature may not provide enough thermal energy to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: Gently heat the reaction mixture. A good starting point is 40-60 °C. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes to find the optimal temperature that promotes hydrolysis without causing degradation.[5]
-
Refluxing: For particularly stubborn substrates, refluxing in an appropriate solvent (e.g., water, ethanol/water mixture) may be necessary.[5]
-
-
-
Poor Solubility: If your 4-chloropyrimidine derivative has poor solubility in the chosen solvent system, the reaction will be slow due to the limited interaction between the substrate and the hydroxide ions. This is a common issue with highly substituted or lipophilic molecules.[6]
-
Troubleshooting Steps:
-
Introduce a Co-Solvent: Adding a polar, aprotic co-solvent like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) can significantly improve the solubility of the starting material.[7]
-
Solvent Screening: If a co-solvent doesn't work, consider switching to a solvent system where your starting material is fully soluble, such as moving from pure water to an alcohol/water mixture.[6]
-
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing S-Benzylation Reactions in Ethanol
Welcome to the technical support center for S-benzylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your reaction yields. This guide is structured to move from fundamental principles to specific troubleshooting scenarios, equipping you with the knowledge to not just follow protocols, but to understand and control your experimental outcomes.
Fundamental Principles: The S-Benzylation Reaction
S-benzylation is a cornerstone reaction in organic synthesis, crucial for creating thioether linkages found in numerous pharmaceuticals and functional materials.[1][2] The most common pathway involves the reaction of a thiol with a benzyl halide in a polar solvent like ethanol, facilitated by a base.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core steps are:
-
Deprotonation: A base removes the acidic proton from the thiol (R-SH), which typically has a pKa around 10-11, to form a highly nucleophilic thiolate anion (R-S⁻).[3]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic benzylic carbon of the benzyl halide.
-
Displacement: The halide is displaced as a leaving group, forming the desired S-benzyl thioether (R-S-CH₂-Ar).
Understanding this mechanism is critical for diagnosing issues and making informed decisions about reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the setup and optimization of S-benzylation reactions in ethanol.
Q1: How do I choose the most appropriate base for my reaction?
The base's role is to deprotonate the thiol efficiently without causing side reactions.[4] The ideal base should have a conjugate acid with a pKa slightly higher than that of the thiol. For most thiols (pKa 10-11), common inorganic bases are effective and practical.
| Base | Formula | Type | Typical Conditions in Ethanol | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Weak Base | Reflux | Excellent choice for many substrates; minimizes side reactions. |
| Sodium Hydroxide | NaOH | Strong Base | 0 °C to RT | Can generate ethoxide (EtO⁻), leading to ether byproducts. |
| Potassium Hydroxide | KOH | Strong Base | 0 °C to RT | Similar to NaOH; slightly more soluble in ethanol. |
| Sodium Ethoxide | NaOEt | Strong Base | 0 °C to RT | Very effective but can increase risk of benzyl ethyl ether formation. |
Expert Insight: Start with potassium carbonate (K₂CO₃). It is generally strong enough to deprotonate the thiol upon heating but mild enough to prevent the formation of significant amounts of ethoxide from the ethanol solvent, which can compete with your thiolate nucleophile.
Q2: What is the optimal reaction temperature?
Temperature influences both reaction rate and byproduct formation.
-
Room Temperature (20-25 °C): Often sufficient, especially with more reactive benzyl bromides or iodides. It is the best starting point to maximize selectivity.
-
Refluxing Ethanol (~78 °C): Necessary for less reactive substrates, such as benzyl chlorides, or when using weaker bases like K₂CO₃.
Always monitor your reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the heat. Prolonged heating at high temperatures can promote side reactions.[4]
Q3: My thiol is prone to oxidation. How can I prevent the formation of disulfide byproducts?
Thiol oxidation to disulfides (R-S-S-R) is the most common side reaction, often initiated by atmospheric oxygen.[5][6] This is especially problematic under basic conditions.
Solutions:
-
Inert Atmosphere: The most effective solution is to perform the reaction under an inert atmosphere of nitrogen or argon.[5]
-
Degas Solvents: Before use, degas the ethanol by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen.
Q4: Can I use benzyl alcohol instead of a benzyl halide?
Yes, but it requires different catalytic systems. The direct reaction of a thiol with a benzyl alcohol is not efficient under the basic conditions described here because the hydroxyl group is a poor leaving group. To use benzyl alcohols, you typically need to activate the alcohol, often with a Lewis acid catalyst (e.g., Cu(OTf)₂, InI₃) or under harsher acidic conditions, which may not be compatible with all functional groups.[7][8][9] For general laboratory synthesis, benzyl halides remain the more reliable and straightforward electrophile.
Troubleshooting Guide
When experiments don't go as planned, a systematic approach is key. Use this guide to diagnose and solve common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Starting material remains) | 1. Insufficient Deprotonation: The base is not strong enough to fully deprotonate the thiol.[4]2. Inactive Reagents: The benzyl halide may have degraded over time.3. Low Temperature: The reaction kinetics are too slow at the current temperature. | 1. Change Base: Switch from K₂CO₃ to a stronger base like KOH or NaOH. Ensure at least 1.1 equivalents are used.2. Check Reagents: Verify the purity of the benzyl halide. If it's a liquid, it may need to be distilled before use.3. Increase Temperature: Gradually increase the temperature towards reflux and monitor progress by TLC. |
| Significant Disulfide Byproduct (Often a less polar spot on TLC) | 1. Oxidation of Thiol: Atmospheric oxygen is reacting with the highly sensitive thiolate anion.[5] | 1. Go Inert: Perform the entire procedure (solvent addition, reagent addition, reaction) under a nitrogen or argon atmosphere.2. Degas Solvent: Bubble N₂ or Ar through the ethanol for 15-30 minutes prior to use. |
| Formation of Benzyl Ethyl Ether Byproduct | 1. Ethoxide Competition: The base (e.g., NaOH) reacts with the ethanol solvent to form sodium ethoxide, which then competes with the thiolate in attacking the benzyl halide. | 1. Use a Weaker Base: K₂CO₃ is much less likely to generate significant ethoxide concentrations.2. Modify Addition Order: Add the base to the thiol in ethanol and stir for 15-20 minutes to allow for thiolate formation before adding the benzyl halide. |
| Complex Mixture of Products | 1. Over-alkylation: The thioether product reacts further with the benzyl halide to form a sulfonium salt.2. Degradation: The starting material or product is unstable at the reaction temperature. | 1. Adjust Stoichiometry: Use a slight excess of the thiol (e.g., 1.2 equivalents) relative to the benzyl halide to ensure the electrophile is consumed.2. Monitor Closely: Track the reaction by TLC and stop it as soon as the starting material is consumed. Avoid prolonged heating. |
| Difficulty in Product Purification | 1. Co-elution: The product and a byproduct or starting material have very similar polarities.2. Emulsion during Workup: The reaction mixture forms a stable emulsion with the aqueous and organic layers.[10] | 1. Optimize Chromatography: Systematically test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane) to achieve better separation on TLC before attempting column chromatography.[10]2. Break Emulsion: During the aqueous workup, add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which often helps break emulsions. |
Experimental Protocol: S-Benzylation of Thiophenol
This protocol provides a reliable method for the S-benzylation of thiophenol with benzyl bromide using potassium carbonate in ethanol.
Materials:
-
Thiophenol (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Ethanol (anhydrous, degassed), ~0.2 M concentration
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Standard workup and purification glassware
Procedure:
-
Setup: Assemble a round-bottom flask with a stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add anhydrous potassium carbonate (1.5 eq). Add degassed ethanol via syringe to achieve the target concentration.
-
Thiol Addition: Add thiophenol (1.0 eq) to the stirring suspension.
-
Thiolate Formation: Stir the mixture at room temperature for 15 minutes.
-
Electrophile Addition: Add benzyl bromide (1.05 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature ~85-90 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% ethyl acetate in hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts, washing the solid with a small amount of ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
References
-
Arkivoc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKAT USA, Inc. [Link]
-
Xu, B., Lin, Y., Ye, Y., Xu, L., Xie, T., & Ye, X.-Y. (2021). Benzyl thioether formation merging copper catalysis. RSC Advances, 12(2), 739–745. [Link]
-
Riela, S., Massaro, M., L'Abbate, L., & Noto, R. (2014). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 10, 2130–2136. [Link]
-
Kannan, P., Ananthakumar, S., & Pitchumani, K. (1996). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(6), 555-561. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
-
Kannan, P., Ananthakumar, S., & Pitchumani, K. (1996). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(6), 555-561. [Link]
-
Xu, B., Lin, Y., Ye, Y., Xu, L., Xie, T., & Ye, X. Y. (2022). Benzyl thioether formation merging copper catalysis. RSC advances, 12(2), 739–745. [Link]
-
Riela, S., Massaro, M., L'Abbate, L., & Noto, R. (2014). Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent. Beilstein Journal of Organic Chemistry, 10, 2130-2136. [Link]
-
Reddy, P. V. N., & Ghorai, M. K. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 72(19), 7433–7436. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. [Link]
-
Reddy, P. V. N., & Ghorai, M. K. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 72(19), 7433–7436. [Link]
-
Xu, B., Lin, Y., Ye, Y., Xu, L., Xie, T., & Ye, X.-Y. (2021). Benzyl thioether formation merging copper catalysis. RSC Advances, 12(2), 739-745. [Link]
-
Xu, B., Lin, Y., Ye, Y., Xu, L., Xie, T., & Ye, X.-Y. (2021). Benzyl thioether formation merging copper catalysis. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
-
Reddit. (2023). How to purify Benzylamine?[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]
- 8. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Benzylated Pyrimidines
[1]
Current Status: Operational Topic: Removal of Unreacted Benzyl Chloride (BnCl) Audience: Process Chemists & Medicinal Chemists Safety Alert: Benzyl chloride is a potent lachrymator and a known genotoxic impurity (GTI).[1][2] Handle only in a fume hood.
Introduction: The "Sticky" Electrophile
You are likely here because you have performed a benzylation on a pyrimidine scaffold (e.g., Uracil, Thymine, or Cytosine derivatives) and are struggling to remove the excess Benzyl Chloride (BnCl).
The Core Problem: BnCl is lipophilic and lacks distinct functional groups that make it easy to separate from benzylated heterocycles.[2]
-
Co-elution: It often streaks on silica or co-elutes with lipophilic pyrimidine products in standard EtOAc/Hexane systems.[2]
-
Toxicity: As an alkylating agent, it is a Class 1 Genotoxic Impurity.[2] ICH M7 guidelines require its clearance to very low ppm levels in Active Pharmaceutical Ingredients (APIs).[1][2]
-
Stability: Pyrimidines can be sensitive to the harsh distillation temperatures (
) required to boil off BnCl.[1][2]
This guide prioritizes Chemical Scavenging over physical separation, as it is the most reliable method for achieving ppm-level purity without thermal degradation.[2]
Module 1: Chemical Scavenging (The Gold Standard)
Logic: Instead of trying to separate BnCl (which is similar to your product), we chemically transform it into a species with drastically different physical properties—either highly basic (amine derivative) or solid (polymer-bound).[1][2][3]
Method A: The "Morpholine Quench" (Liquid-Liquid Extraction)
Best for: Non-basic pyrimidines (e.g., O-benzyl uracils) or products with pKa < 4.[1]
The Mechanism:
We exploit the electrophilicity of BnCl by reacting it with a cheap, secondary amine like Morpholine.[2]
Protocol:
-
Reaction Completion: Ensure your main benzylation reaction is complete.
-
Quench: Add 1.5 - 2.0 equivalents (relative to remaining BnCl) of Morpholine directly to the reaction mixture.
-
Stir: Stir at room temperature for 1–2 hours. (Monitor by TLC: BnCl spot should disappear; a new baseline spot appears).
-
Workup:
-
Dry & Concentrate: Dry over
and concentrate.
Validation: Check the purity of the organic layer via HPLC. The BnCl peak should be non-detectable.[2]
Method B: Polymer-Supported Scavenging (Solid Phase)
Best for: Basic pyrimidines (e.g., Cytosine derivatives) or acid-sensitive products.[5][1]
The Mechanism: If your product is basic, the acid wash in Method A might wash away your product too.[2] Instead, use a polymer-supported nucleophile.[2] The BnCl becomes covalently bound to the plastic bead, which is then removed by simple filtration.[2]
Recommended Resins:
-
PS-Thiophenol: High reactivity, foul odor (contained on resin).[1][2]
-
PS-Trisamine: Good general scavenger for electrophiles.[1][2]
Protocol:
-
Calculate Loading: Determine excess BnCl (e.g., 0.5 mmol).[1][2] Use 3 equivalents of resin capacity.
-
Add Resin: Add the dry resin beads to the reaction mixture.
-
Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 4–12 hours.
-
Filter: Filter the mixture through a fritted funnel or Celite pad.
-
Rinse: Wash the resin with solvent to recover any entrained product.[2]
-
Result: The filtrate contains your product; the BnCl remains trapped on the filter cake.[2]
Module 2: Troubleshooting & Decision Matrix
Use the following logic flow to select the correct purification method for your specific pyrimidine derivative.
Figure 1: Decision Matrix for selecting the appropriate BnCl removal strategy based on product basicity.
Module 3: Frequently Asked Questions (FAQs)
Q: Can I just distill the Benzyl Chloride off?
A: Technically, yes, but it is risky.[5][2]
BnCl boils at
Q: I tried the Morpholine wash, but my product disappeared. What happened?
A: Your product was likely protonated and washed into the aqueous layer.[2]
-
Diagnosis: Check the pH of your acid wash.[2] If it was too acidic (pH < 2), even weak bases like pyrimidines can be protonated.[5][1][2]
-
Fix: Use a buffered wash (Citrate buffer, pH 5.[1][2]5) instead of 1M HCl. Alternatively, switch to Method B (Polymer Scavenging).[1][2]
Q: Why not use Silica Chromatography directly?
A: BnCl is "greasy" and lacks hydrogen bond donors/acceptors.[2] It often travels with the solvent front (high Rf) or streaks, contaminating the first few fractions of your product.
-
Tip: If you must use chromatography, derivatize the BnCl first (using Method A) to
-benzylmorpholine.[1][2] This derivative is much more polar and will stick to the baseline of your silica column, allowing your product to elute cleanly.[2]
Q: What are the safety limits for Benzyl Chloride?
A: BnCl is a mutagen.[2]
Summary of Scavenging Agents
| Scavenging Agent | State | Mechanism | Workup Method | Best For |
| Morpholine | Liquid | Acid Wash (Extraction) | Non-basic products; Large scale.[1][2] | |
| PS-Thiophenol | Solid Resin | Filtration | Basic products; High-value/Small scale.[1][2] | |
| Dimethylamine | Gas/Soln | Evaporation/Acid Wash | Volatile byproducts needed.[2] | |
| Aq. Ammonia | Liquid | Amination | Extraction | Not recommended (Slow kinetics, multiple alkylations).[1][2] |
References
-
Stabilization of Benzyl Chloride: Title: Process for distilling benzyl chloride or mixtures containing benzyl chloride.[2][4][6][7] Source: U.S. Patent 3,715,283.[2][7] URL:
-
Genotoxic Impurity Control (ICH M7): Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][8] Source: ICH Harmonised Guideline.[2] URL:[Link]
-
Polymer Supported Scavengers: Title: Polymer-Supported Scavenging of Electrophiles.[2][9] Source:Journal of Combinatorial Chemistry (ACS).[1][2] URL:[Link][5][1]
-
General Workup Strategies: Title: Practical Process Research and Development – A Guide for Organic Chemists (Anderson, N. G.).[1][2] Source: Academic Press.[2] URL:[Link][5][1]
Sources
- 1. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103408501A - Benzyl pyrimidine derivatives, and preparation method and medical application thereof - Google Patents [patents.google.com]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Stability & Handling of Chlorobenzylthio Linkages
This guide serves as a technical resource for researchers working with chlorobenzylthio linkages (e.g., p-chlorobenzyl thioethers, S-(4-chlorobenzyl)cysteine derivatives). It addresses stability profiles, degradation mechanisms, and troubleshooting strategies for drug discovery and peptide synthesis applications.
Executive Summary: The Stability Profile
The chlorobenzylthio linkage (Ar-Cl-CH₂-S-R) is fundamentally a thioether characterized by high hydrolytic stability but moderate susceptibility to oxidation. In drug development (e.g., ADCs, kinase inhibitors) and peptide chemistry (as a protecting group), it is valued for its resistance to cleavage under physiological and acidic conditions.
| Parameter | Stability Rating | Critical Insight |
| Hydrolysis (pH 2–12) | High | The C-S bond is chemically inert to hydrolysis at room temperature (RT). |
| Oxidation (Air) | Moderate | Slow oxidation to sulfoxide (S=O) occurs upon prolonged exposure to air or DMSO. |
| Oxidation (Peroxides) | Low | Rapidly converts to sulfoxide (+16 Da) and sulfone (+32 Da) in the presence of peroxides or peracids. |
| Acid Stability | Very High | Stable to TFA. Requires HF or strong reducing metals (Na/NH₃) for cleavage (if used as a protecting group). |
| Photostability | Moderate | Susceptible to photo-oxidation and radical generation under high-intensity UV (e.g., ICH Q1B conditions). |
Degradation Mechanisms & Pathways
Understanding how the linkage fails is critical for troubleshooting. The chlorine atom on the benzyl ring deactivates the benzylic position slightly compared to unsubstituted benzyls, but the sulfur atom remains a nucleophilic "soft" target for oxidants.
Core Degradation Pathway (Oxidation)
The primary instability vector at room temperature is S-oxidation . This proceeds in two stages:
-
Sulfoxide Formation: Reversible in vivo (via reductases) but stable in vitro. Creates a chiral center.
-
Sulfone Formation: Irreversible.
Graphviz Diagram: Degradation Logic
Figure 1: Stepwise oxidative degradation pathway of the chlorobenzylthio linkage. Note that oxidative cleavage (bond breaking) is rare at room temperature without specific reagents.
Troubleshooting Guide
Issue 1: "My compound shows a Mass Shift of +16 Da or +32 Da."
Diagnosis: S-Oxidation.
-
Cause: Exposure to atmospheric oxygen in solution, peroxides in solvents (e.g., old PEG, THF, or dioxane), or storage in DMSO (which acts as an oxidant).
-
Verification:
-
LC-MS: Check for [M+16] or [M+32] peaks.
-
HPLC: Sulfoxides are more polar than thioethers and typically elute earlier on Reverse Phase (C18) columns.
-
-
Solution:
-
Add an antioxidant: Methionine (1-5 mM) or TCEP (if compatible) to buffers.
-
Protocol: Degas all buffers. Store stocks in dry acetonitrile or MeOH rather than DMSO if possible.
-
Issue 2: "The chlorobenzyl group is not coming off (Synthesis Context)."
Diagnosis: Incomplete Deprotection.
-
Context: If using p-chlorobenzyl (p-ClBzl) as a cysteine protecting group.
-
Cause: This group is designed to be acid-stable . It resists 95% TFA.
-
Solution:
-
Standard Method: Use anhydrous HF (Hydrogen Fluoride) at 0°C for 60 min with p-cresol scavenger.
-
Alternative: Sodium in liquid ammonia (Birch reduction conditions).
-
Note: Do not expect removal with standard Fmoc cleavage cocktails (TFA/TIPS/H2O).
-
Issue 3: "Unexpected Photobleaching or degradation in assays."
Diagnosis: Thioether-induced Photo-oxidation.[1]
-
Mechanism: The thioether can act as an electron donor to excited fluorophores or UV-generated radicals, leading to oxidation of the sulfur.
-
Solution:
-
Protect samples from ambient light (amber vials).
-
Avoid phosphate buffers with high metal ion contaminants (catalyze oxidation).
-
Experimental Protocols
Protocol A: Oxidative Stability Stress Test
Use this to determine if your specific chlorobenzylthio analog is sensitive to oxidation.
-
Preparation: Dissolve compound to 1 mM in Methanol/Water (1:1).
-
Stress Condition: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.3% (w/v).
-
Incubation: Incubate at Room Temperature (20–25°C).
-
Sampling: Inject onto HPLC-MS at T=0, 1h, 4h, and 24h.
-
Analysis:
-
Calculate % remaining parent.
-
Identify growth of [M+16] peak (Sulfoxide).
-
Pass Criteria: >95% Parent remaining at T=1h suggests sufficient benchtop stability for standard assays.
-
Protocol B: Recommended Storage Conditions
| State | Temperature | Atmosphere | Container | Shelf Life (Est.) |
| Solid Powder | -20°C | Argon/N₂ | Amber Glass | > 2 Years |
| DMSO Stock | -20°C | Argon | Amber PP/Glass | 6 Months* |
| Aqueous Buffer | 4°C | Air | Plastic | < 24 Hours |
*Warning: DMSO is hygroscopic and can promote S-oxidation over long periods if water/air enters.
Frequently Asked Questions (FAQ)
Q: Is the chlorobenzylthio linkage stable to physiological pH (7.4)? A: Yes. The thioether bond is chemically stable to hydrolysis at pH 7.4. It mimics the natural methionine linkage but is more hydrophobic. It will not hydrolyze in plasma unless enzymatically targeted (which is rare for simple thioethers).
Q: Why use p-chlorobenzyl instead of simple benzyl? A: In synthesis, the chlorine atom (electron-withdrawing) makes the benzyl group more stable to acid . In medicinal chemistry, the chlorine can improve metabolic stability by blocking the para-position from metabolic hydroxylation (CYP450 metabolism) and increasing lipophilicity.
Q: Can I reduce the sulfoxide back to the thioether? A: Yes. If you accidentally oxidize your valuable compound, treat it with dimethyl sulfide/TMSCl or ammonium iodide/TFA . In biological buffers, excess TCEP or DTT may slowly reduce the sulfoxide, but chemical reduction is more efficient.
References
-
Oxidative Cleavage of Benzylic Ethers: Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Journal of Organic Chemistry. Link
-
Cysteine Protecting Group Stability: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Thioether Photostability: Zhang, Y., et al. (2025). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags.[1][2][3] PNAS. Link[3]
-
ADC Linker Stability: Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res. Link
Sources
- 1. Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Handling & Troubleshooting 4-Chloropyrimidine Intermediates
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Sensitivity & Hydrolysis Mitigation Audience: Medicinal Chemists, Process Chemists, Drug Development Leads
Executive Summary
4-Chloropyrimidine (CAS: 17180-93-7) is a linchpin scaffold in medicinal chemistry, particularly for installing heteroaryl amines via Nucleophilic Aromatic Substitution (
This guide provides a self-validating system to handle, troubleshoot, and rescue experiments involving this sensitive intermediate.
Part 1: Core Handling Directives (The "Must-Dos")
Q: How should I store 4-chloropyrimidine upon receipt? A: Immediate triage is required. Do not store this compound on the shelf, even if shipped at ambient temperature.
-
Temperature: Store at -20°C . Low temperature kinetically inhibits hydrolysis from trace atmospheric moisture.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[4] If the original bottle is not a Sure/Seal™ type, transfer to a Schlenk flask or a vial stored within a desiccator.
-
Validation: If the liquid/solid turns from clear/pale yellow to dark brown or develops a crust, significant degradation has occurred.
Q: Can I use "anhydrous" solvents directly from the bottle? A: For 4-chloropyrimidine, "anhydrous" is a relative term.
-
The Risk: Commercial anhydrous solvents can absorb 50–100 ppm water once opened. In a 1 mmol reaction, 100 ppm water is negligible unless the reaction is slow (heated overnight), giving water ample time to compete with your nucleophile.
-
The Fix: Use a molecular sieve trap . Add activated 3Å or 4Å molecular sieves (20% m/v) to the solvent bottle 24 hours before use. This reduces water content to <10 ppm, effectively eliminating hydrolysis as a side reaction.
Part 2: Troubleshooting & Diagnostics
Scenario 1: The "Mystery Precipitate"
User Report: "I set up an
Diagnosis: You have likely isolated 4-hydroxypyrimidine hydrochloride .
-
Mechanism: Trace water attacked the C4 position faster than the aniline (especially if the aniline is electron-deficient or sterically hindered). The HCl generated acts as an autocatalyst, protonating the ring nitrogen and making the C-Cl bond even more susceptible to water attack.
Corrective Protocol:
-
Check pH: If the reaction mixture is acidic (pH < 4), hydrolysis is accelerated. Add a non-nucleophilic base (e.g., DIPEA, 1.2 equiv) to scavenge HCl.
-
Switch Solvents: Move from protic solvents (Isopropanol, Ethanol) to polar aprotic solvents (DMF, DMSO, NMP). Protic solvents can participate in solvolysis (forming the ether byproduct) or hydrogen-bond to the nucleophile, reducing its reactivity.
Scenario 2: Stalled Conversion
User Report: "LCMS shows 50% starting material remaining after 24 hours at 80°C. Adding more amine doesn't help."
Diagnosis: The reaction has likely "poisoned" itself or the reagent is wet.
-
Cause: If moisture is present, the generated HCl forms a salt with your amine nucleophile, rendering it non-nucleophilic. You are effectively removing your own reagent from the equation.
Corrective Protocol:
-
The "Spike" Test: Take a small aliquot. Add 2 equivalents of pure, dry amine and heat. If conversion resumes, your original amine was consumed by HCl (or was wet).
-
Scavenger: Add anhydrous
or to the reaction. This sequesters protons and ensures the amine remains in its free-base (reactive) form.
Part 3: Analytical Diagnostics (The "Truth" Data)
Use this table to distinguish your desired product from the hydrolysis impurity.
| Feature | 4-Chloropyrimidine (Active) | 4-Hydroxypyrimidine (Inactive) |
| Appearance | Pale yellow liquid/low-melting solid | White/Off-white solid |
| C2-H: ~9.0 ppm (s)C5-H: ~7.6 ppm (d)C6-H: ~8.8 ppm (d) | C2-H: ~8.1 ppm (s)C5-H: ~6.4 ppm (d)C6-H: ~7.9 ppm (d) | |
| LCMS (ESI+) | [M+H]+: 115/117 (3:1 ratio) | [M+H]+: 97 (No Cl pattern) |
| Solubility | Soluble in DCM, EtOAc, THF | Insoluble in DCM; Soluble in water/base |
Note: The dramatic upfield shift of the C5 proton (from ~7.6 to ~6.4 ppm) is the definitive signature of hydrolysis, caused by the electron-donating effect of the oxygen.
Part 4: Visualizing the Failure Mode
The following diagram illustrates the competing pathways. Your goal is to block the red path (Hydrolysis) to favor the green path (
Caption: Kinetic competition between hydrolysis (Red) and substitution (Green). Acidic conditions catalyze the red pathway.
Part 5: Validated Experimental Protocols
Protocol A: Drying Solvents (The "Sieve" Method)
Use this for DMF, DMSO, or NMP before any reaction with 4-chloropyrimidine.
-
Activate Sieves: Heat 3Å or 4Å molecular sieves (beads, not powder) at 250°C under high vacuum for 12 hours. Cool under Argon.
-
Load: Add sieves to the solvent bottle (20% w/v, e.g., 20g sieves per 100mL solvent).
-
Wait: Allow to stand for a minimum of 24 hours.
-
Use: Withdraw solvent via syringe through a septum. Do not decant (pours moisture in).
Protocol B: Moisture-Free Reaction Setup
-
Glassware: Oven-dry reaction vial/flask at 120°C for >2 hours. Assemble while hot and flush with Argon until cool.
-
Reagent Prep: Weigh 4-chloropyrimidine quickly in air (if solid) or syringe transfer (if liquid). If weighing takes >1 min, use a glovebag.
-
Scavenger: Add 1.5 equiv of anhydrous
or DIPEA. -
Solvent: Add dried solvent (from Protocol A) via syringe.
-
Execution: Seal vessel immediately. If heating >60°C, ensure the vessel is pressure-rated (e.g., crimp-top microwave vial).
Part 6: Troubleshooting Logic Tree
Follow this decision matrix when yields are low.
Caption: Diagnostic workflow for rescuing stalled 4-chloropyrimidine reactions.
References
-
PubChem. (2025).[6] 4-Chloropyrimidine Compound Summary. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Troubleshooting. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-Chloropyrimidine CAS#: 17180-93-7 [m.chemicalbook.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR characteristic peaks of S-benzyl methylene protons
1H NMR Characteristic Peaks of S-Benzyl Methylene Protons: A Comparative Technical Guide
Part 1: Executive Summary & Diagnostic "Fingerprint"
In medicinal chemistry and peptide synthesis, the S-benzyl (S-Bn) group is a ubiquitous protecting motif for thiols (e.g., cysteine). However, its methylene protons (
This guide provides a definitive framework for identifying S-benzyl methylene protons, distinguishing them from structural analogs (
The S-Benzyl "Fingerprint"
| Feature | Characteristic Value | Notes |
| Chemical Shift ( | 3.50 – 4.20 ppm | Typically centered at ~3.7 – 3.9 ppm in |
| Multiplicity | Singlet (s) | Becomes an AB Quartet if a chiral center is nearby. |
| Integration | 2H | Calibrate against the phenyl ring (5H) for confirmation. |
| Crucial Differentiator: significantly upfield of |
Part 2: Detailed Technical Analysis
Chemical Shift Mechanics
The sulfur atom is less electronegative (
-
Primary Range: In non-polar solvents (
), the signal appears sharply between 3.6 – 3.9 ppm . -
Electron Withdrawal Effects: If the sulfur is oxidized (sulfoxide
or sulfone ) or attached to an electron-deficient heterocycle, the signal shifts downfield to 4.0 – 4.5 ppm due to anisotropic deshielding.
The "Chirality Trap": Diastereotopic Splitting
A common error in S-Bn assignment is misinterpreting a "quartet" as an impurity or an ethyl group.
-
Mechanism: If the molecule contains a chiral center (even 4-5 bonds away), the S-benzyl methylene protons become diastereotopic (
).[1] They are no longer chemically equivalent.[2] -
Observation: Instead of a singlet, you observe an AB Quartet (two "leaning" doublets).
-
Calculation: The "roofing effect" (inner peaks are taller) confirms they are coupled to each other (
).
Solvent Effects ( vs. )
- : Preferred for sharp resolution. S-Bn appears as a distinct singlet.
-
: The high polarity and viscosity can broaden the signal. The chemical shift typically moves slightly downfield (
), but the relative position to aromatic peaks remains consistent.
Part 3: Comparative Analysis (The "Tie-Breaker")
Distinguishing S-Bn from
Table 1: Comparative NMR Shifts of Benzyl Methylene Protons ( )
| Heteroatom (X) | Electronic Driver | ||
| Sulfur ( | 3.5 – 4.2 | 33 – 38 | Weak electronegativity; heavy atom effect. |
| Amine ( | 3.5 – 3.9 | 50 – 58 | Moderate electronegativity. Overlaps with S-Bn in |
| Amide ( | 4.4 – 4.8 | 48 – 55 | Deshielding by Carbonyl Anisotropy ( |
| Oxygen ( | 4.5 – 5.2 | 69 – 75 | Strong electronegativity (Inductive effect). |
Critical Insight: Never rely on
NMR alone to distinguish S-Bn vs. N-Bn (amine) . Their proton shifts overlap. You MUST check theNMR or HSQC spectrum. The carbon shift difference (~35 ppm vs ~55 ppm) is definitive.
Part 4: Experimental Protocol for Validation
To ensure authoritative assignment, follow this self-validating workflow.
Protocol: The "Shift-Lock" Verification
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL
. Ensure the solution is clear; suspended solids cause line broadening that masks the AB quartet splitting. -
Acquisition: Run a standard proton scan (16 scans) and a
-DEPT135 or HSQC experiment. -
Step 1 (Proton Check): Locate the aromatic region (7.1 – 7.4 ppm). Integrate it to 5H. Look for a 2H singlet/quartet in the 3.5 – 4.2 range.
-
Step 2 (Carbon Check):
-
If the correlated carbon is < 40 ppm , it is S-Benzyl .
-
If the correlated carbon is > 50 ppm , it is N-Benzyl .
-
-
Step 3 (Chirality Check): If the peak is an AB quartet, calculate the center point:
(Where are frequencies in Hz of the four peaks).
Part 5: Decision Logic (Visualization)
The following diagram outlines the logical flow for assigning a benzyl methylene peak.
Figure 1: NMR Assignment Decision Tree for Benzyl Methylene Protons.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for general chemical shift tables).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
Reich, H. J. (2025). Proton Chemical Shifts. University of Wisconsin-Madison. [Link] (Verified database for specific functional group shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Standard for solvent residual peak calibration).
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 4-Chlorobenzyl Derivatives
Executive Summary
The 4-chlorobenzyl moiety is a pharmacophore frequently encountered in antihistamines (e.g., Chloropyramine), antifungal agents, and synthetic intermediates. For the analytical scientist, this moiety provides a distinct mass spectrometric "anchor" due to the unique isotopic signature of chlorine and the high stability of the resulting carbocations.
This guide details the fragmentation dynamics of 4-chlorobenzyl derivatives, specifically focusing on the chlorotropylium ion rearrangement . We compare this signature against unsubstituted, fluorinated, and brominated analogs, as well as positional isomers, to provide a robust framework for structural elucidation.
Key Takeaway: The diagnostic utility of 4-chlorobenzyl derivatives relies on the detection of the m/z 125/127 doublet (3:1 ratio) and the subsequent loss of HCl or Cl•, governed by the stability of the expanded tropylium ring system.
The Isotopic Signature: The "Fingerprint"
Before analyzing fragmentation pathways, the presence of a 4-chlorobenzyl group is validated by the isotopic abundance of the molecular ion or the benzyl fragment. Unlike fluorine (monoisotopic) or bromine (1:1 ratio), chlorine exhibits a specific intensity ratio that serves as a self-validating check for the analyst.
Table 1: Halogen Isotopic Abundance Ratios (Normalized)
| Halogen | Isotope A (Mass) | Isotope A+2 (Mass) | Natural Abundance Ratio (A : A+2) | Visual Signature in MS |
| Chlorine | 100 : 32.0 (Approx 3:1) | Distinct "Step down" doublet | ||
| Bromine | 100 : 97.3 (Approx 1:1) | "Twin towers" doublet | ||
| Fluorine | - | 100 : 0 | Single peak (No M+2) | |
| Hydrogen | - | - | Baseline (No M+2 significant) |
Analyst Note: In high-resolution MS (HRMS), the mass defect of
(-31.9 mDa relative to) allows for differentiation from isobaric interferences containing oxygen or nitrogen.
Fragmentation Mechanisms & Pathways[1][2][3][4]
The fragmentation of 4-chlorobenzyl derivatives under Electron Ionization (EI) or high-energy Collision-Induced Dissociation (CID) is dominated by benzylic cleavage followed by ring expansion .
The Chlorotropylium Rearrangement
Upon ionization, the bond between the benzylic carbon and the rest of the molecule (R) weakens. The formation of the benzyl cation is favored due to resonance stabilization. However, this planar cation rapidly rearranges into the seven-membered chlorotropylium ion , which is aromatic (Hückel rule: 6
Key Transitions:
-
Precursor:
-
Benzylic Cleavage: Loss of neutral radical
yields the 4-chlorobenzyl cation ( 125). -
Ring Expansion: The methylene carbon inserts into the benzene ring, forming the chlorotropylium ion (
). -
Secondary Fragmentation:
-
Loss of ethyne (
) 99 (Chlorocyclopentadienyl cation). -
Loss of Cl radical
90 ( ). -
Loss of HCl
89 ( ).
-
Visualization of the Pathway
The following diagram illustrates the kinetic flow from the parent molecule to the terminal fragments.
Figure 1: Mechanistic pathway of 4-chlorobenzyl fragmentation. The conversion to the tropylium ion is the rate-determining structural change that dictates downstream fragments.
Comparative Analysis: Performance vs. Alternatives
In drug design and impurity profiling, researchers often compare the 4-chlorobenzyl moiety against unsubstituted, fluorinated, or isomeric variants.
4-Chloro vs. Unsubstituted Benzyl
-
Unsubstituted Benzyl: The base peak is m/z 91 (Tropylium,
).[1][2] -
4-Chloro Derivative: The base peak shifts to m/z 125 .
-
Performance Note: The 4-Cl derivative offers higher specificity in complex matrices (e.g., plasma) because m/z 91 is a ubiquitous background ion in organic mass spectrometry (from alkylbenzenes, plasticizers). The m/z 125 peak is far less common in background noise.
4-Chloro vs. 4-Fluoro / 4-Bromo
-
4-Fluoro: Yields m/z 109 . The C-F bond is extremely strong (
kcal/mol), making secondary fragmentation (loss of F) rare compared to Cl. -
4-Bromo: Yields m/z 169/171 . The C-Br bond is weaker; loss of Br radical is very fast, often leading to a dominant m/z 90 peak (
) that can confuse the assignment with other benzyl derivatives.
The Isomer Challenge: 4-Cl vs. 2-Cl vs. 3-Cl
Critical Insight: Mass spectrometry alone is often insufficient to distinguish positional isomers of chlorobenzyl derivatives.
-
Reason: The rearrangement to the seven-membered chlorotropylium ring scrambles the carbon atoms. Once the ring expands, the "ortho/meta/para" distinction is lost. The m/z 125 fragment from a 2-chlorobenzyl precursor is structurally identical to that from a 4-chlorobenzyl precursor.
-
Solution: Chromatographic separation (GC or LC) is required.[3] 2-chlorobenzyl derivatives typically elute earlier on non-polar GC columns due to steric shielding and lower boiling points compared to the linear 4-chlorobenzyl analogs.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for GC-MS (EI) analysis, the gold standard for this fragmentation pattern.
Equipment & Parameters
-
System: GC-MS (Single Quadrupole or Q-TOF).
-
Ionization: Electron Impact (70 eV).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Source Temp: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation).
Step-by-Step Methodology
-
Blank Verification: Run a solvent blank. Ensure no background peaks exist at m/z 125 or 127.
-
Sample Injection: Inject sample (splitless for trace, 1:10 split for purity).
-
Primary Filter (Isotope Check):
-
Secondary Filter (Fragment Check):
-
Extract Ion Chromatogram (EIC) for m/z 125 .
-
Verify the presence of m/z 89 (Loss of HCl from 125).
-
-
Isomer Differentiation (If applicable):
-
Compare Retention Time (RT) against a known standard.[6]
-
Rule of Thumb: On DB-5 columns, elution order is typically 2-Cl < 3-Cl < 4-Cl.
-
Decision Workflow Diagram
Figure 2: Analytical decision matrix for validating 4-chlorobenzyl derivatives.
Case Study: Impurity Profiling in Synthesis
Scenario: A pharmaceutical lab synthesizing a 4-chlorobenzyl-amine drug candidate observes a new impurity peak (0.5% area) with a similar mass spectrum but slightly earlier retention time.
Analysis:
-
MS Data: The impurity showed the characteristic m/z 125/127 doublet, confirming the presence of the chlorobenzyl group.
-
Fragmentation: Both the drug and impurity showed m/z 89 (loss of HCl), indicating the tropylium ring was intact.
-
Hypothesis: The similar fragmentation but different RT suggested a positional isomer (regioisomer) formed during the benzylation step (likely using technical grade 4-chlorobenzyl chloride contaminated with 2-chlorobenzyl chloride).
-
Resolution: The team spiked the sample with authentic 2-chlorobenzyl chloride derivative. The spike co-eluted perfectly with the impurity, confirming the side-reaction.
References
-
NIST Mass Spectrometry Data Center. Benzoyl chloride, 4-chloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Tropylium mechanism).
-
PubChem. 4-Chlorobenzyl chloride Compound Summary. National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Tale of Two Molecules: A Comparative Guide to the Biological Activities of 5-Fluorouracil and Ciprofloxacin
In the vast theater of cellular biology, small molecules wield immense power, capable of orchestrating life and death. This guide offers a deep, comparative analysis of two such molecules: 5-Fluorouracil (5-FU), a stalwart of cancer chemotherapy, and Ciprofloxacin, a broad-spectrum antibiotic. While both are mainstays in their respective clinical fields, a nuanced understanding of their distinct and occasionally overlapping biological activities is crucial for the discerning researcher. This document moves beyond a simple cataloging of facts to provide a causal, experimentally grounded comparison for professionals in drug discovery and development.
At a Glance: Two Agents, Two Battlefields
Fundamentally, 5-FU and Ciprofloxacin are designed for different conflicts. 5-FU is an antimetabolite, a molecular mimic that deceives cancer cells into self-destruction.[1] Ciprofloxacin, a member of the fluoroquinolone class, is a precision weapon against bacterial replication. Their primary targets and clinical applications reflect these distinct roles.
| Feature | 5-Fluorouracil (5-FU) | Ciprofloxacin |
| Primary Class | Antimetabolite Chemotherapy | Fluoroquinolone Antibiotic |
| Primary Use | Treatment of various cancers, including colorectal, breast, and skin cancers.[2] | Treatment of a wide range of bacterial infections. |
| Core Function | Inhibition of DNA and RNA synthesis in rapidly dividing cells.[1] | Inhibition of bacterial DNA replication. |
The Machinery of Disruption: A Mechanistic Deep Dive
The true divergence in the biological narratives of 5-FU and Ciprofloxacin lies in their mechanisms of action. Understanding these intricate pathways is paramount to appreciating their selective toxicities and potential for synergistic application.
5-Fluorouracil: Sabotaging the Blueprint of Life
5-FU wages a multi-pronged assault on cellular proliferation, primarily by targeting the synthesis of pyrimidines, essential building blocks of nucleic acids. Once inside a cell, 5-FU is converted into several active metabolites that execute its cytotoxic agenda.
The principal mechanism involves the inhibition of thymidylate synthase (TS). One of its metabolites, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, effectively shutting down the synthesis of thymidylate (dTMP), a nucleotide crucial for DNA replication.[2] This leads to a "thymineless death" in rapidly dividing cancer cells.
Furthermore, other 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be erroneously incorporated into RNA and DNA, respectively. This fraudulent incorporation disrupts RNA processing and DNA integrity, further contributing to cellular demise. Recent studies have highlighted that in gastrointestinal cancers, the interference with RNA synthesis, particularly ribosomal RNA, is a dominant mechanism of action.[2]
The cellular response to 5-FU is complex, often involving the modulation of key signaling pathways that govern cell fate. These can include the p53 tumor suppressor pathway and pathways implicated in drug resistance such as Wnt/β-catenin, NF-κB, and Notch signaling.[3][4]
Ciprofloxacin: A Targeted Strike Against Bacterial Replication
Ciprofloxacin's mechanism is a testament to the power of selective toxicity. It primarily targets two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination by managing the topological state of the DNA.
In Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, preventing the re-ligation of the DNA strands after they have been cleaved. This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium. In Gram-positive bacteria, topoisomerase IV is often the more sensitive target.
While highly effective against bacteria, Ciprofloxacin's affinity for mammalian topoisomerases is significantly lower, which accounts for its relatively good safety profile in humans. However, at higher concentrations, it can exhibit off-target effects on eukaryotic cells, including the induction of apoptosis and cell cycle arrest, often through the modulation of pathways like p53 and the cGAS-STING pathway.[5][6][7]
The Experimental Showdown: A Head-to-Head Comparison
To truly understand the differential biological activities of 5-FU and Ciprofloxacin, we turn to experimental data. The following sections present a comparative analysis of their effects on cancer cell lines, supported by detailed protocols for key assays.
Cytotoxicity: Gauging the Lethal Dose
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxicity of a compound. Below is a comparative table of reported IC50 values for 5-FU and Ciprofloxacin in various cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions.
| Cell Line | Cancer Type | 5-Fluorouracil IC50 (µM) | Ciprofloxacin IC50 (µM) | Reference |
| HCT 116 | Colon Cancer | ~185 (after 24h) | 5.0 (derivative) | [8][9] |
| HT-29 | Colon Cancer | - | - | - |
| MCF-7 | Breast Cancer | - | 3.71 (derivative) | [10] |
| A549 | Lung Cancer | - | 32.98 (derivative) | [11] |
| HepG2 | Liver Cancer | - | 22.09 (derivative) | [11] |
| A-172 | Glioblastoma | - | 259.3 (after 72h) | [12] |
| HNO-97 | Tongue Carcinoma | 2.0 | - | [13] |
| Esophageal Squamous Carcinoma (various) | Esophageal Cancer | 1.00 - 39.81 | - | [14] |
Note: Many reported IC50 values for Ciprofloxacin are for its more potent derivatives designed for anticancer activity.
A Synergistic Alliance: Enhancing Anticancer Efficacy
Intriguingly, research has demonstrated a synergistic relationship between 5-FU and Ciprofloxacin in certain contexts. A study on the HT-29 human colon cancer cell line revealed that Ciprofloxacin can enhance the anti-proliferative effect of 5-FU.[15] This suggests that the off-target effects of Ciprofloxacin on cancer cells can be harnessed to augment the efficacy of traditional chemotherapy. The proposed mechanism involves Ciprofloxacin-induced modulation of signaling pathways that sensitize the cancer cells to the cytotoxic effects of 5-FU.[15] This opens up exciting avenues for combination therapies that could potentially lower the required dose of 5-FU, thereby reducing its associated toxicities.
Experimental Protocols: The "How-To" for Comparative Analysis
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for three fundamental assays used to assess the biological activities of compounds like 5-FU and Ciprofloxacin.
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-FU and Ciprofloxacin for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.
Flow Cytometry for Cell Cycle Analysis
Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds to DNA to quantify the DNA content of individual cells. This allows for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with 5-FU and Ciprofloxacin as described above. After treatment, harvest the cells by trypsinization and centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Annexin V/PI Assay for Apoptosis Detection
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these cells. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic/necrotic cells).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant of a dot plot:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Concluding Remarks: Beyond the Primary Indication
This comparative guide illuminates the distinct yet intersecting biological activities of 5-Fluorouracil and Ciprofloxacin. While 5-FU remains a cornerstone of anticancer therapy through its disruption of nucleic acid synthesis, Ciprofloxacin, an antibiotic by design, exhibits intriguing anticancer properties and the potential for synergistic application. For the researcher, this underscores a critical lesson: the biological activity of a molecule is not always confined to its primary indication. A deep, mechanistic understanding, grounded in robust experimental data, is essential for unlocking the full therapeutic potential of these and other powerful chemical entities.
References
- From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Deriv
- The Anticancer Potential of Ciprofloxacin: A Technical Guide for Researchers. Benchchem.
- 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers.
- Ciprofloxacin Exerts Anti-Tumor Effects In Vivo Through cGAS-STING Activation and Modul
- Signaling Pathways Involved in 5-FU Drug Resistance in Cancer. PubMed.
- Ciprofloxacin Exerts Anti-Tumor Effects In Vivo Through cGAS-STING Activation and Modul
- Ciprofloxacin augments the anti-proliferative effect of 5-FU. MTT...
- IC 50 values of 5-FU for colon cancer cells.
- Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer. PMC.
- From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Deriv
- Evaluation of the Cytotoxic Effects of Ciprofloxacin on Human Glioblastoma A-172 Cell Line.
- The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro | Request PDF.
- Signaling Pathways Involved in 5-FU Drug Resistance in Cancer.
- Assessing the Synergistic Anticancer impact of Metronidazole and Ciprofloxacin in Cervical Cancer: MAPK-RAS P
- Personalized Combination Therapy in Bladder Cancer: cAMP Modulators Synergize with 5-FU and Modul
- Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. PubMed.
- Cancer biologists discover a new mechanism for an old drug. MIT News.
- Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing.
- IC50 value of 5-FU and CUR in HCT 116 cell lines.
- In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue.
- Technical Support Center: Overcoming 5-Fluorouracil (5-FU) Resistance in Cell Lines. Benchchem.
- Ciprofloxacin and Metformin as Dual Therapeutic Agents: Synergistic Impact on Cervical Cancer Cell line Proliferation: Insight into Cytoplasmic SRC Tyrosine Kinase Targeting. Preprint.
- Interactions between Ciprofloxacin and Fluorouracil. Drugs.com.
- Ciprofloxacin Enhances the Chemosensitivity of Cancer Cells to ABCB1 Substr
- Evaluation of the Synergistic Effects of Ciprofloxacin and Low-Power Laser on Apoptosis, Cell Viability, and Reactive Oxygen Species Levels in Skin Cancer (A375 Cancer Cells). Brieflands.
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- 2. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 4. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
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- 13. journal.waocp.org [journal.waocp.org]
- 14. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Structure of 4,6-Disubstituted Pyrimidines: From Synthesis to Solid-State Analysis
This guide provides an in-depth technical comparison of the crystal structure data for 4,6-disubstituted pyrimidines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It explains the causal relationships between chemical substitution, solid-state packing, and the methodologies required to obtain high-quality structural data, ensuring a holistic understanding for application in materials science and medicinal chemistry.
The Significance of the 4,6-Disubstituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active molecules, including several vitamins and nucleic acids. The 4,6-disubstituted pattern is of particular interest in modern drug discovery. These scaffolds are integral to the design of targeted therapeutics, such as kinase inhibitors for oncology, by providing a rigid framework for orienting functional groups toward specific amino acid residues in an enzyme's active site.[1][2] Furthermore, their applications extend to antiviral agents and agrochemicals.[3]
Understanding the three-dimensional crystal structure of these molecules is not merely an academic exercise. It is fundamental to structure-based drug design, polymorphism screening, and formulation development. The precise arrangement of atoms and the nature of intermolecular interactions in the solid state dictate critical physicochemical properties, including solubility, stability, and bioavailability. This guide will illuminate how substituent choice at the C4 and C6 positions directs these supramolecular architectures.
Accessing and Verifying Crystallographic Data
The primary repository for organic and metal-organic crystal structures is the Cambridge Structural Database (CSD) , a resource curated by the Cambridge Crystallographic Data Centre (CCDC).[4][5] The CSD is an essential tool, containing over a million validated small-molecule crystal structures.[6] Each entry is enriched with bibliographic, chemical, and physical property information, providing a robust foundation for comparative analysis.[7] For open-access alternatives, the Crystallography Open Database (COD) also serves as a valuable resource for a wide range of crystal structures.[8][9]
When evaluating a structure, it is critical to assess the quality of the crystallographic data. Key metrics such as the R-factor, resolution, and the completeness of the dataset provide insight into the reliability of the determined structure. This guide draws upon data from these reputable sources to ensure the highest level of scientific integrity.
Comparative Analysis of Crystal Structures
The substituents at the 4 and 6 positions of the pyrimidine ring profoundly influence molecular conformation and crystal packing. The following table summarizes crystallographic data for several representative 4,6-disubstituted pyrimidines, highlighting the impact of different functional groups on the resulting solid-state architecture.
| Compound Name | Substituents (R4, R6) | CCDC Refcode / Source | Key Intermolecular Interactions | Crystal System / Space Group |
| 4,6-Dichloropyrimidine | -Cl, -Cl | [See Ref. 3, 10, 14] | Halogen bonding, C-H···N interactions | Not specified in results |
| 2-Amino-4,6-dichloropyrimidine | -Cl, -Cl (2-NH₂) | 702437[10] | N-H···N hydrogen bonds, Halogen bonds | Not specified in results |
| 4,6-Dihydroxypyrimidine | -OH, -OH | [See Ref. 27] | Strong O-H···N hydrogen bonding networks; exists in molecular and ionic polymorphic forms.[11] | Not specified in results |
| 2-Amino-4,6-dimethoxypyrimidine | -OCH₃, -OCH₃ (2-NH₂) | 187936[12] | N-H···N hydrogen bonds | Not specified in results |
| 4-Amino-2,6-dimethoxypyrimidine | -NH₂, -OCH₃ (2-OCH₃) | [See Ref. 21] | N-H···O and N-H···N hydrogen bonds forming sheets with R²₂(8) and R⁶₆(28) rings; π-π stacking.[13] | Not specified in results |
| N-(4,6-dichloropyrimidine-2-yl)benzamide | -Cl, -Cl (2-NHCOPh) | [See Ref. 7] | N–H···O and C–H···Cl hydrogen bonds.[14] | Monoclinic / P 2₁/c[14] |
Analysis of Interactions:
-
Hydrogen Bonding: The introduction of hydrogen bond donors (-OH, -NH₂) and acceptors (-N=) creates robust networks that dominate the crystal packing. As seen with 4,6-dihydroxypyrimidine and its amino-substituted analogues, strong hydrogen bonds dictate the primary supramolecular synthons.[11][13] In the case of 4-Amino-2,6-dimethoxypyrimidine, these interactions are highly organized, forming extensive sheets.[13]
-
Halogen Bonding: In chloro-substituted pyrimidines like 4,6-dichloropyrimidine, the electropositive region on the chlorine atom can engage in halogen bonding with Lewis bases (such as the pyrimidine nitrogen), acting as a significant structure-directing interaction. The C–H···Cl interactions noted for N-(4,6-dichloropyrimidine-2-yl)benzamide further stabilize the crystal lattice.[14]
-
π-π Stacking: The aromatic pyrimidine ring facilitates π-π stacking interactions. These are particularly influential when other strong interactions are absent or when planar aromatic substituents are present, as noted in 4-Amino-2,6-dimethoxypyrimidine.[13]
-
Polymorphism: The existence of multiple crystalline forms, or polymorphs, is a critical consideration in pharmaceutical development. 4,6-Dihydroxypyrimidine provides an excellent example, existing in both a neutral molecular form and an ionic (zwitterionic) form, which will have drastically different physical properties.[11] This phenomenon arises from the molecule's ability to adopt different conformations or packing arrangements in the solid state.
Experimental Guide: From Synthesis to Single Crystal
Obtaining high-quality crystal structure data is contingent on a rigorous experimental workflow, beginning with the synthesis of high-purity material and culminating in the growth of diffraction-quality single crystals.
Synthesis of a Key Precursor: 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine is a versatile starting material for accessing a wide array of 4,6-disubstituted analogues via nucleophilic aromatic substitution.[6][15] The most common and robust synthesis involves the chlorination of 4,6-dihydroxypyrimidine.
Protocol: Chlorination of 4,6-Dihydroxypyrimidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, ~5.0 eq). The use of POCl₃ as both a reagent and a solvent is common, but an inert co-solvent like toluene can be used.
-
Base Addition: Cautiously add a tertiary amine base, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA) (2.0 eq), to the suspension. This base acts as a catalyst and scavenges the HCl byproduct.
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours. The causality here is that the elevated temperature is required to overcome the activation energy for the conversion of the hydroxyl groups to chlorides.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This step must be performed in a well-ventilated fume hood as the quenching of excess POCl₃ with water is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize residual acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.[6]
-
Final Purity: The crude product, typically a yellow-green solid, can be further purified by recrystallization or sublimation to obtain a white crystalline solid suitable for subsequent reactions.[6][7]
Purification and Crystallization for X-ray Diffraction
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The prerequisite is a highly pure compound, as impurities can inhibit nucleation and disrupt crystal lattice formation.
Protocol: Recrystallization of a 4,6-Disubstituted Pyrimidine
-
Solvent Selection (The Critical Step): The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[16]
-
Screening: Test solubility in small volumes of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water).
-
Causality: A significant solubility differential with temperature is the driving force for crystallization upon cooling. If no single solvent is ideal, a two-solvent system (a "good" solvent for dissolution and a "poor," miscible anti-solvent to induce precipitation) can be employed.[16]
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, purified pyrimidine compound in a minimal amount of the chosen hot solvent to form a near-saturated solution. Using excess solvent will result in poor recovery yield.
-
Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to prevent premature crystallization in the funnel.
-
Crystal Growth (Slow Cooling): Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it allows for the ordered arrangement of molecules into a well-defined crystal lattice, rather than the rapid crashing out of an amorphous solid. Subsequently, the flask can be placed in an ice bath to maximize the crystal yield.
-
Crystal Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[16]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid. For single-crystal growth, techniques like slow evaporation of the solvent from a dilute solution or vapor diffusion are often more successful.
Visualizations
Workflow for Crystal Structure Determination
The following diagram outlines the comprehensive workflow from chemical synthesis to final data analysis.
Caption: Workflow from precursor to final crystal structure analysis.
Influence of Substituents on Intermolecular Interactions
This diagram illustrates how different functional groups at the 4 and 6 positions can direct different types of non-covalent interactions, which ultimately control the crystal packing.
Caption: Substituent effects on intermolecular interaction types.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65522, 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 838363, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link].
-
MIT Information Systems & Technology (n.d.). Cambridge Structural Database. Retrieved from [Link].
-
Shao, X., Xu, H., Wang, H., Li, Z., & Fan, Z. (2017). Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Molecules, 22(10), 1649. Available at: [Link].
-
The Cambridge Crystallographic Data Centre (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70943, 4,6-Dichloropyrimidine. Retrieved from [Link].
-
Chemical Data Service (2022). Crystal Structure Databases. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79608, Pyrimidine-4,6-diamine. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link].
-
NIST (n.d.). Pyrimidine, 4,6-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link].
-
MateriApps (2024). Crystallography Open Database. Retrieved from [Link].
-
NIST (n.d.). 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook. Retrieved from [Link].
-
University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization. Retrieved from [Link].
-
Zhang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity, 18(5), e2100095. Available at: [Link].
-
Fabian, M. A., et al. (2006). Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library. Journal of the American Chemical Society, 128(7), 2182–2183. Available at: [Link].
-
Zauer, K. K., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14247–14256. Available at: [Link].
- Google Patents (n.d.). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. 4,6-Dihydroxypyrimidine_Weifang Binhai Petro-Chem Co., Ltd. [binhaishihua.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. 4,6-Dichloropyrimidine CAS#: 1193-21-1 [m.chemicalbook.com]
- 7. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. 4,6-Dimethoxypyrimidine | C6H8N2O2 | CID 259821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
UV-Vis Absorption Spectra of Benzylthiopyrimidine Conjugates
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Spectroscopic Signature of S-Alkylation
Benzylthiopyrimidine conjugates represent a critical pharmacophore in medicinal chemistry, widely investigated for antimicrobial, anticancer, and antiviral properties. Their ultraviolet-visible (UV-Vis) absorption profile is not merely a physical constant but a definitive validation tool for synthetic success.
This guide provides an in-depth technical comparison of the UV-Vis spectra of S-benzylthiopyrimidine conjugates against their primary metabolic and synthetic alternatives: the free thione precursors (2-mercaptopyrimidines) and the unsubstituted parent pyrimidines .
Key Takeaway: The spectral "fingerprint" of a successful benzylthiopyrimidine conjugate is characterized by a distinct hypsochromic (blue) shift of the lowest energy transition relative to its thione precursor, signaling the locking of the sulfur atom into the thioether configuration.
Mechanistic Insight: Electronic Transitions & Tautomerism
To interpret the spectra accurately, one must understand the underlying electronic causality. The optical properties of these conjugates are governed by the tautomeric equilibrium of the pyrimidine ring and the auxochromic effect of the sulfur atom.
The Thione-Thiol Tautomerism
Precursors like 2-mercaptopyrimidine exist in equilibrium between the thione form (C=S) and the thiol form (C-SH).
-
Thione Form (Dominant in polar solvents): Characterized by a low-energy
transition involving the C=S bond, typically absorbing >340 nm. -
S-Benzyl Conjugate (Locked Thioether): Alkylation at the sulfur atom prevents tautomerization back to the thione. The C=S chromophore is destroyed, replaced by a C-S-C system. This eliminates the long-wavelength band, resulting in a spectrum dominated by
transitions of the aromatic pyrimidine and benzyl rings.
Diagram 1: Tautomeric & Synthetic Pathway
The following diagram illustrates the structural transformation and its correlation with spectral shifts.
Caption: Transformation of the red-shifted thione precursor into the blue-shifted S-benzyl conjugate.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the spectral performance of Benzylthiopyrimidine conjugates against key alternatives used in synthesis and analysis.
Table 1: Spectral Characteristics Comparison
| Feature | Product: Benzylthiopyrimidine Conjugate | Alt 1: 2-Mercaptopyrimidine (Precursor) | Alt 2: Unsubstituted Pyrimidine |
| Primary | 260 – 280 nm (Broad/Merged) | 344 nm (Distinct Band) | 240 nm |
| Secondary Band | ~210 nm | 278 nm, 212 nm | ~280 nm (Weak) |
| Chromophore | Pyrimidine | C=S (Thioamide) conjugated with ring | Isolated Pyrimidine Ring |
| Electronic Transition | |||
| Solvent Sensitivity | Moderate (General solvatochromism) | High (Tautomer dependent) | Low |
| Diagnostic Utility | Confirmation of S-Alkylation | Monitoring starting material | Reference standard |
Detailed Performance Analysis
1. vs. 2-Mercaptopyrimidine (The "Purity" Check)
The most critical comparison is against the starting material. 2-Mercaptopyrimidine exhibits a strong absorption band at 344 nm in polar solvents (water/ethanol) due to the thione form [1].
-
Performance Advantage: The disappearance of this 344 nm peak is the primary indicator of reaction completion. A pure benzylthiopyrimidine conjugate will show zero absorbance in this region (>320 nm).
-
Interpretation: If your conjugate spectrum shows a "tail" or minor peak at 340 nm, the product is contaminated with unreacted starting material.
2. vs. Unsubstituted Pyrimidine (The "Auxochrome" Effect)
Unsubstituted pyrimidine absorbs near 240 nm .
-
Performance Advantage: The sulfur atom in the conjugate acts as an auxochrome, donating electron density (
electrons) into the ring system. This causes a bathochromic (red) shift relative to the unsubstituted pyrimidine (from 240 nm 260-280 nm) and a hyperchromic effect (increased intensity) [2]. -
Interpretation: The benzyl group adds its own absorption (benzene
nm), often resulting in a broad, high-intensity envelope in the 260-280 nm region that masks the fine structure seen in simpler derivatives.
Experimental Protocols
To ensure reproducible spectral data, the following protocol minimizes solvent effects and concentration errors.
Protocol: UV-Vis Characterization of S-Benzyl Conjugates
Objective: Determine
Materials
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 210 nm). Note: Avoid water if solubility is low; avoid Acetone (high UV cutoff).
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).
-
Cuvettes: Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure solvent (Ethanol).
-
Run a baseline correction from 200 nm to 400 nm to subtract solvent absorbance.
-
-
Stock Solution Preparation:
-
Weigh accurately 1.0 mg of the Benzylthiopyrimidine conjugate.
-
Dissolve in 10 mL of Ethanol to create a
stock. -
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series:
-
Prepare three working concentrations (e.g., 10, 20, and 30
) to verify Beer-Lambert Law linearity.
-
-
Measurement:
-
Scan the sample from 200 nm to 400 nm .
-
Record the absorbance (
) at (typically ~265-275 nm).
-
-
Validation Check:
-
Pass: Single major peak in UV region; Absorbance at >330 nm is < 0.05.
-
Fail: Distinct peak or shoulder >330 nm (indicates Thione contamination).
-
Diagram 2: Experimental Logic Flow
Caption: Decision tree for validating Benzylthiopyrimidine purity via UV-Vis.
References
-
Kamara, B., Kamara, H. M., & Phambu, N. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Journal of Environmental Analytical Chemistry, 5(3). Available at: [Link]
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News. Available at: [Link]
-
Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. Available at: [Link]
-
LibreTexts Chemistry. (2024). Interpreting Ultraviolet Spectra - The Effect of Conjugation. Available at: [Link]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine
Executive Summary & Chemical Profile[1][2]
4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine is a halogenated heteroaromatic intermediate often utilized in the synthesis of kinase inhibitors and pharmaceutical compounds. Its disposal requires strict adherence to protocols designed for halogenated organic wastes .[1]
Improper disposal (e.g., drain pouring or mixing with general trash) poses two critical risks:
-
Environmental Persistence: The chlorinated benzyl and pyrimidine moieties are resistant to biodegradation and toxic to aquatic life.[1]
-
Chemical Reactivity: The chlorine at the 4-position of the pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (
).[2] Mixing this waste with strong nucleophiles (e.g., aliphatic amines, thiols) in a waste drum can generate exothermic reactions and toxic byproducts.[1]
Chemical Hazard Snapshot
| Feature | Specification | Disposal Implication |
| Molecular Formula | Contains Sulfur and Chlorine; requires high-temp incineration with scrubbers.[1] | |
| Reactivity | Electrophilic at C-4 position | DO NOT MIX with high-concentration amines or strong bases in waste containers.[1] |
| Physical State | Solid (typically) | Dust hazard; requires particulate respiratory protection during handling.[1] |
| Combustion | Yields HCl, SOx, NOx | Must be incinerated in a facility equipped for acid gas neutralization.[1] |
Pre-Disposal Assessment & Segregation Strategy[1]
Effective disposal begins before the waste leaves the bench. You must categorize the waste into one of two streams. This self-validating system prevents downstream accidents.[1]
The Segregation Protocol[1]
-
Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.[1]
-
Stream B (Liquid Waste): Mother liquors, reaction mixtures, or dissolved compound.[1]
CRITICAL WARNING: Ensure Stream B is labeled "HALOGENATED SOLVENT WASTE." Never mix this compound into "Non-Halogenated" or "Aqueous Acid/Base" streams.[1] The presence of the thioether and chlorine atoms defines the incineration pathway.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste Handling
Applicability: Expired pure substance, spill cleanup debris, contaminated PPE.[1]
-
Containment: Place the solid material inside a clear polyethylene bag (minimum 2 mil thickness).
-
Double-Bagging: Seal the first bag with tape, then place it inside a second bag. This "double containment" acts as a fail-safe against rupture during transport.[1]
-
Labeling: Affix a hazardous waste tag to the outer bag.
-
Storage: Deposit into the laboratory’s Solid Hazardous Waste Drum (usually a wide-mouth fiber or poly drum).
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Solutions in DCM, Chloroform, Ethyl Acetate, or DMSO.[1]
-
Compatibility Check: Verify the waste container is compatible with the solvent (High-Density Polyethylene - HDPE is standard).
-
Quenching (If Reactive): If the mixture contains unreacted reagents (e.g., thionyl chloride or strong bases used in synthesis), quench carefully before adding to the waste drum.[1]
-
Transfer: Pour into the Halogenated Waste Carboy .
-
Log Entry: Immediately log the addition on the carboy’s inventory sheet.[1] Record as "Halogenated Organics (Sulfur/Chlorine substituted)."[1]
Emergency Procedures: Spill Management
Scenario: You have dropped a vial containing 5g of solid 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine.
-
Evacuate & Ventilate: Clear the immediate area.[1][3] If dust is airborne, allow 10 minutes for settling or ventilation to clear it.[1]
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.[1]
-
Dry Cleanup (Preferred):
-
Surface Decontamination:
-
Disposal: Treat all cleanup materials as Stream A (Solid Waste) .
Regulatory & Logistics Workflow
The following diagram illustrates the decision logic for disposing of this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) principles regarding halogenated wastes.
Figure 1: Decision matrix for the segregation and disposal of halogenated pyrimidine intermediates.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] RCRA Regulations.[1][11] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Chloropyrimidine Derivatives (General Safety). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. Page loading... [guidechem.com]
- 11. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Strategy: 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine
Executive Summary & Chemical Logic
The "Why" Behind the Safety: Handling 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine requires more than generic lab safety protocols. As a Senior Application Scientist, I analyze this compound not just by its Safety Data Sheet (SDS) classifications, but by its Structure-Activity Relationship (SAR) .
This molecule possesses two critical reactive moieties that dictate our safety strategy:
-
The 4-Chloro Pyrimidine Core: This is an electrophilic site susceptible to nucleophilic aromatic substitution (
). In biological systems, this reactivity implies it can covalently bind to proteins (skin sensitization) or DNA (genotoxicity potential). It is not just an irritant; it is a potential alkylating agent. -
The Thioether Linkage: While generally stable, sulfur-containing organics can degrade into toxic mercaptans or sulfoxides if exposed to strong oxidizers.
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. We employ a "Zero-Skin-Contact" policy and strict respiratory isolation.
Hazard Identification & Risk Assessment
Based on functional group analysis and analog data (e.g., 4,6-Dichloropyrimidine).
| Hazard Class | Likely GHS Classification | Mechanistic Cause |
| Acute Toxicity | H301 (Toxic if swallowed) | Pyrimidine antimetabolite potential. |
| Skin/Eye Corrosion | H315 / H318 (Irritant/Corrosive) | Hydrolysis of the C-Cl bond generates HCl on moist membranes. |
| Sensitization | H317 (Skin Sensitizer) | Protein haptenization via the reactive chloro-pyrimidine ring. |
| Target Organ | H335 (Respiratory Irritation) | Inhalation of dust triggers mucous membrane inflammation. |
The PPE Defense System (Technical Specifications)
Do not rely on "standard" PPE. The following specifications are selected to counter specific permeation risks.
A. Hand Protection: The Double-Gloving Strategy
Why: Halogenated heterocycles can permeate standard nitrile. The thioether moiety adds lipophilicity, potentially increasing permeation rates through thin rubber.
-
Inner Layer: 4 mil Nitrile (Disposable). Role: Tactile sensitivity and immediate barrier.
-
Outer Layer: 8 mil Extended Cuff Nitrile or Neoprene. Role: Mechanical durability and permeation lag time.[1]
-
Protocol: Inspect outer gloves every 30 minutes. If handling solutions of this compound in DCM or Chloroform, you MUST use Silver Shield (Laminate) undergloves, as halogenated solvents penetrate nitrile in <2 minutes.
B. Respiratory Protection
Why: As a solid intermediate, the primary risk is airborne dust during weighing.
-
Primary Control: Weigh inside a Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), use a P100 (HEPA) Half-Face Respirator .
-
Note: Surgical masks provide zero protection against chemical dust.
-
C. Ocular & Body Defense[2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because the dust is corrosive to the cornea upon hydrolysis.
-
Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Cotton coats trap dust and become secondary exposure sources.
Operational Protocol: Step-by-Step
Phase 1: Pre-Handling Setup
-
Neutralize Static: Pyrimidine powders are often static-prone. Place an anti-static gun or ionizing bar inside the hood.
-
Prepare Decon Solution: Mix a 5% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the sulfur and hydrolyzes the chloride, deactivating the molecule.
Phase 2: Weighing & Transfer (The Critical Zone)
-
Don PPE: Follow the order: Shoe covers -> Tyvek Coat -> Inner Gloves -> Respirator (if needed) -> Goggles -> Outer Gloves.
-
Transfer: Open the container only inside the hood.
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the balance.
-
Spill Control: Perform all weighing over a black surface (or black paper). This provides high contrast for white powders, making invisible spills immediately visible.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the balance and surrounding area with the 5% Bleach solution, followed by water.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.
Visual Workflow: Safety Decision Matrix
Figure 1: Operational decision tree for selecting Engineering Controls and PPE based on physical state and solvent compatibility.
Disposal & Emergency Response
Waste Disposal Logic
-
Classification: This is a Halogenated Organic Waste .[2]
-
Segregation: NEVER mix with "Oxidizing Waste" (e.g., Nitric acid waste). The thioether sulfur can react violently or generate heat.
-
Labeling: Clearly mark the tag with "Contains Organic Sulfides & Halogens."
Emergency Spills[5]
-
Evacuate: If a powder spill occurs outside the hood (>500mg), evacuate the immediate area to let dust settle (15 mins).
-
Isolate: Don full PPE (including P100 respirator).
-
Clean: Cover spill with wet paper towels (to prevent dust). Wipe up.[3][4] Clean surface with 5% Bleach, then soap and water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
